AP1510
Description
Properties
Molecular Formula |
C66H86N4O16 |
|---|---|
Molecular Weight |
1191.426 |
IUPAC Name |
(1R,1'R)-((((Ethane-1,2-diylbis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2'S)-bis(1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate) |
InChI |
InChI=1S/C66H86N4O16/c1-11-65(3,4)59(73)61(75)69-35-15-13-23-49(69)63(77)85-51(29-25-43-27-31-53(79-7)55(37-43)81-9)45-19-17-21-47(39-45)83-57(71)41-67-33-34-68-42-58(72)84-48-22-18-20-46(40-48)52(30-26-44-28-32-54(80-8)56(38-44)82-10)86-64(78)50-24-14-16-36-70(50)62(76)60(74)66(5,6)12-2/h17-22,27-28,31-32,37-40,49-52,67-68H,11-16,23-26,29-30,33-36,41-42H2,1-10H3/t49-,50?,51+,52?/m0/s1 |
InChI Key |
VITFSWPMZIUXSY-UQXUAMGCSA-N |
SMILES |
O=C(OC1=CC([C@H](OC([C@H]2N(C(C(C(C)(C)CC)=O)=O)CCCC2)=O)CCC3=CC=C(OC)C(OC)=C3)=CC=C1)CNCCNCC(OC4=CC(C(OC(C5N(C(C(C(C)(C)CC)=O)=O)CCCC5)=O)CCC6=CC=C(OC)C(OC)=C6)=CC=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AP1510; AP 1510; AP-1510 |
Origin of Product |
United States |
Foundational & Exploratory
AP1510: A Technical Guide to a Versatile Synthetic Dimerizer
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Chemically Induced Dimerization
AP1510 is a cell-permeable synthetic molecule that acts as a chemical inducer of dimerization (CID).[1][2] Its mechanism of action relies on its ability to bind with high affinity to a specifically engineered mutant of the human FK506-binding protein (FKBP12), which features a phenylalanine to valine substitution at position 36 (FKBP12-F36V).[1] This engineered protein provides a specific binding pocket for this compound, minimizing interaction with the wild-type FKBP12 that is ubiquitously expressed in mammalian cells.[1]
The bivalent nature of this compound allows it to simultaneously bind to two FKBP12-F36V domains, thereby inducing the dimerization of proteins that have been genetically fused to this engineered FKBP variant. This forced proximity of the target proteins can be used to trigger a variety of cellular events, such as signal transduction, apoptosis, or gene expression, in a controlled and dose-dependent manner.[1][2]
Mechanism of Action
The core of the this compound system is the specific and high-affinity interaction between this compound and the FKBP12-F36V mutant. By fusing the FKBP12-F36V domain to proteins of interest, researchers can control their association within the cell.
Key applications of this compound-mediated dimerization include:
-
Induction of Apoptosis: By fusing the intracellular signaling domain of the Fas receptor to FKBP12-F36V, the addition of this compound can induce clustering of these domains, mimicking the natural ligand-induced activation of the Fas receptor and triggering the apoptotic cascade.
-
Transcriptional Activation: A bipartite transcription factor system can be engineered where a DNA-binding domain (DBD) is fused to one FKBP12-F36V and a transcriptional activation domain (AD) is fused to another. In the presence of this compound, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that can drive the expression of a reporter gene.[1]
The versatility of this compound makes it a powerful tool for studying and controlling various cellular processes with high temporal and spatial resolution.[1]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound in the context of its two primary applications.
| Parameter | Value | Experiment | Cell Line | Notes | Reference |
| EC50 | 10-20 nM | Transcriptional Activation | Not specified | This compound was used to dimerize a bipartite transcription factor driving a reporter gene. | --INVALID-LINK-- |
| Maximally Effective Concentration | 100 nM | Transcriptional Activation | Not specified | Concentration at which the maximal transcriptional activation was observed. | --INVALID-LINK-- |
| Working Concentration | 100 nM | General CID | Not specified | Recommended final concentration for inducing protein condensates. | --INVALID-LINK-- |
| Parameter | Value | Experiment | Cell Line | Notes | Reference |
| Approximate EC50 | ~1-10 nM | Fas-mediated Apoptosis | HT1080 | This is an estimated value based on the dose-response curve of a similar dimerizer, AP1903, in HT1080 cells expressing an FKBP-Fas fusion protein. | --INVALID-LINK-- |
Experimental Protocols
This compound-Induced Fas-Mediated Apoptosis
This protocol describes the induction of apoptosis in HT1080 fibrosarcoma cells engineered to express a myristoylated, membrane-targeted fusion protein of two FKBP12-F36V domains and the intracellular domain of the human Fas receptor (myr-2FKBP(F36V)-Fas).
Materials:
-
HT1080 cells stably expressing myr-2FKBP(F36V)-Fas
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Alamar Blue or MTS reagent)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the HT1080-myr-2FKBP(F36V)-Fas cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. A typical concentration range to test would be from 0.01 nM to 100 nM.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the dose-response curve and determine the EC50 value.
This compound-Induced Transcriptional Activation
This protocol describes the use of this compound to induce the expression of a reporter gene in cells transiently co-transfected with a bipartite transcription factor system and a reporter plasmid.
Materials:
-
HEK293T or other suitable host cell line
-
DMEM with 10% FBS
-
Expression vector for DBD-FKBP12(F36V) fusion protein (e.g., pBIND-FKBP(F36V))
-
Expression vector for AD-FKBP12(F36V) fusion protein (e.g., pACT-FKBP(F36V))
-
Reporter plasmid with a suitable promoter and a luciferase or secreted alkaline phosphatase (SEAP) gene (e.g., pG5luc)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Luciferase or SEAP assay reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the DBD-FKBP(F36V), AD-FKBP(F36V), and reporter plasmids according to the transfection reagent manufacturer's protocol. A typical ratio of plasmids might be 1:1:5 (DBD:AD:Reporter).
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM). Include a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Reporter Assay:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
For SEAP: Collect the culture supernatant and measure the SEAP activity using a suitable substrate and a spectrophotometer.
-
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Plot the dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced Fas-mediated apoptosis signaling pathway.
Caption: this compound-induced transcriptional activation pathway.
Experimental Workflow Diagrams
Caption: Experimental workflow for this compound-induced apoptosis assay.
Caption: Experimental workflow for this compound-induced transcription assay.
References
An In-depth Technical Guide to the AP1510/FKBP Dimerization System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Induced Dimerization (CID) is a powerful technology that allows for the real-time, reversible control of protein-protein interactions within living cells. This guide provides a comprehensive overview of the AP1510/FKBP dimerization system, a widely utilized CID platform. This system offers precise control over a multitude of cellular processes, making it an invaluable tool for basic research, drug discovery, and the development of novel therapeutic strategies.
The core of this system consists of two key components: a synthetically designed small molecule, this compound, and a specifically mutated form of the human FK506-Binding Protein 12 (FKBP12). The mutation, a phenylalanine to valine substitution at position 36 (F36V), is crucial as it prevents the dimerizer from interacting with the endogenous, wild-type FKBP12 present in mammalian cells, thereby ensuring high specificity of the engineered system. When introduced into cells, this compound acts as a molecular bridge, inducing the dimerization of two FKBP(F36V) domains. By fusing these FKBP(F36V) domains to proteins of interest, researchers can control their proximity and, consequently, their function.
This guide will delve into the core mechanism of the this compound/FKBP system, present key quantitative data, provide detailed experimental protocols for its implementation, and visualize the associated signaling pathways and workflows.
Core Mechanism of Action
The this compound/FKBP dimerization system is based on the principle of bringing two proteins of interest into close proximity to trigger a specific cellular event. The bivalent ligand this compound is designed to simultaneously bind to the drug-binding pocket of two FKBP(F36V) proteins. This induced dimerization can be used to activate signaling cascades, initiate transcription, or trigger apoptosis, depending on the nature of the proteins fused to the FKBP(F36V) domain.
This compound induces dimerization of FKBP(F36V) fusion proteins.
Quantitative Data
The efficacy of the this compound/FKBP system is underpinned by the specific and high-affinity interaction between the this compound ligand and the FKBP(F36V) mutant protein. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Protein | Ligand | Cell Line | Application | Reference |
| EC50 | ~0.1 nM | F36V-FKBP-Fas | AP1903 | HT1080 | Apoptosis Induction | [1] |
| EC50 | 10-20 nM | FKBP-Fusion | This compound | Not Specified | Transcriptional Activation | [2] |
| EC50 | 20-25 nM | FKBP-Fusion | This compound | Stable Cell Line | Transcriptional Activation | [2] |
| IC50 | 5 nM | F36V-FKBP | AP1903 | In vitro | Competitive Binding | [1] |
| Kd | 0.094 nM | F36V-FKBP | Fluoro-5S | In vitro | Direct Binding | [3] |
| Kd | 67 nM | Wild-Type FKBP | Fluoro-5S | In vitro | Direct Binding | [3] |
Note: AP1903 is a homodimer of a modified ligand designed for the F36V mutant and is functionally analogous to this compound.
Experimental Protocols
Generation of Stable Cell Lines Expressing FKBP(F36V) Fusion Proteins
This protocol outlines the steps for creating a stable cell line that constitutively expresses a protein of interest fused to the FKBP(F36V) domain.
Materials:
-
Expression vector containing the gene of interest fused to FKBP(F36V) and a selectable marker (e.g., puromycin resistance).
-
High-quality plasmid DNA.
-
Appropriate mammalian cell line (e.g., HEK293T, HT1080).
-
Transfection reagent (e.g., Lipofectamine).
-
Complete cell culture medium.
-
Selection antibiotic (e.g., puromycin).
-
Cloning cylinders or fluorescence-activated cell sorting (FACS) for single-cell cloning.
Procedure:
-
Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the FKBP(F36V) fusion protein expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Include a negative control (e.g., empty vector or mock transfection).
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium. This concentration should be determined beforehand by generating a kill curve for the specific cell line.
-
Replace the selective medium every 2-3 days.
-
Continue selection for 1-2 weeks, or until discrete antibiotic-resistant colonies are visible and the negative control cells have all died.
-
-
Isolation of Clones:
-
Isolate individual colonies using cloning cylinders or by performing single-cell sorting into a 96-well plate using FACS.
-
Expand the isolated clones.
-
-
Validation:
-
Confirm the expression of the FKBP(F36V) fusion protein in the expanded clones by Western blotting using an antibody against the protein of interest or a tag appended to the fusion construct.
-
Functionally validate the system by performing a dimerization-dependent assay (see below).
-
References
Principle of Chemically Induced Dimerization with AP1510: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chemically Induced Dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of proteins within a cellular context. This is achieved through the use of a small, cell-permeable molecule that acts as a bridge, bringing together two engineered protein domains that would otherwise not interact. AP1510 is a synthetic, cell-permeable homodimerizer designed to induce the dimerization of proteins fused to the FK506-binding protein (FKBP). This guide provides a comprehensive overview of the core principles of this compound-mediated CID, its mechanism of action, and practical guidance for its application in research and drug development. We will delve into the underlying molecular interactions, provide illustrative quantitative data, detail key experimental protocols, and visualize the associated signaling pathways and workflows.
Core Principle and Mechanism of Action
The this compound-based CID system relies on the specific and high-affinity interaction between this compound and a mutated version of the human FKBP12 protein. This compound is a synthetic molecule composed of two identical FKBP-binding ligands joined by a linker. This bivalent nature is crucial for its function as a dimerizer.
The core components of the system are:
-
This compound: A synthetic, cell-permeable small molecule that can simultaneously bind to two FKBP domains.
-
FKBP (FK506-Binding Protein): A family of proteins that act as receptors for immunosuppressive drugs like FK506 and rapamycin. For CID applications, specific variants of FKBP12 are often used to enhance specificity and affinity for the synthetic dimerizer and minimize interaction with endogenous proteins.
The mechanism is straightforward: in the absence of this compound, two proteins of interest, each fused to an FKBP domain, remain separate and inactive. Upon the addition of this compound, the dimerizer binds to the FKBP domains on each fusion protein, bringing them into close proximity. This induced dimerization can be used to trigger a variety of cellular events, such as the activation of signaling pathways, the reconstitution of a split enzyme, or the initiation of transcription.
A key application of this technology involves the regulation of the PI3K/AKT/mTOR signaling pathway. The mTOR (mechanistic Target of Rapamycin) protein contains an FRB (FKBP-Rapamycin Binding) domain. While this compound is a homodimerizer for FKBP domains, the principle of bringing proteins together is central to understanding mTOR inhibition by related molecules like rapamycin, which induces heterodimerization of FKBP12 and the FRB domain of mTOR.
Quantitative Data
The following tables provide illustrative quantitative data for the this compound-FKBP12 system. It is important to note that these values can vary depending on the specific FKBP variant, the fusion protein context, and the experimental conditions.
Table 1: Binding Affinity and Kinetics of this compound-Induced FKBP12 Homodimerization
| Parameter | Value | Units | Description |
| Binding Affinity (Kd) | |||
| This compound to single FKBP12 domain | ~10-100 | nM | Equilibrium dissociation constant for the binding of one arm of this compound to a single FKBP12 domain. |
| Effective Kd for dimerization | ~1-10 | nM | The overall avidity-driven equilibrium dissociation constant for the formation of the FKBP12-AP1510-FKBP12 ternary complex. |
| Binding Kinetics | |||
| Association Rate (kon) | ~105 - 106 | M-1s-1 | Rate at which the this compound-FKBP12 complex forms. |
| Dissociation Rate (koff) | ~10-3 - 10-4 | s-1 | Rate at which the this compound-FKBP12 complex dissociates. |
Table 2: Illustrative Dose-Response of this compound in a Reporter Gene Assay
This table presents hypothetical data from a luciferase reporter gene assay where dimerization of a transcription factor, fused to FKBP12, is induced by this compound, leading to the expression of the luciferase gene.
| This compound Concentration (nM) | Luciferase Activity (Relative Light Units) | Standard Deviation |
| 0 | 100 | 15 |
| 0.1 | 150 | 20 |
| 1 | 500 | 45 |
| 10 | 2500 | 210 |
| 100 | 8000 | 650 |
| 1000 | 8200 | 680 |
Data is normalized to the baseline expression without this compound. The EC50 (half-maximal effective concentration) in this illustrative dataset would be approximately 5-10 nM.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Verify this compound-Induced Dimerization
This protocol describes the steps to confirm that this compound induces the interaction between two FKBP12-tagged proteins of interest (Protein A-FKBP12 and Protein B-FKBP12).
Materials:
-
Cells co-expressing Protein A-FKBP12 and Protein B-FKBP12
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against Protein A
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Western blot apparatus and reagents
-
Antibodies for Western blotting (against Protein A and Protein B)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells expressing the fusion proteins at an appropriate density.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the antibody against Protein A to the cleared lysate.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack).
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against Protein A and Protein B.
-
Expected Result: A band corresponding to Protein B should be detected in the immunoprecipitate from cells treated with this compound, but not in the vehicle-treated control, confirming the induced interaction.
Luciferase Reporter Gene Assay for Transcriptional Activation
This protocol details a method to quantify the transcriptional activity induced by this compound-mediated dimerization of a split transcription factor. The system consists of two fusion proteins: one with a DNA-binding domain (DBD) fused to FKBP12, and the other with a transcriptional activation domain (AD) fused to FKBP12. Dimerization reconstitutes the transcription factor, driving the expression of a luciferase reporter gene.
Materials:
-
Cells co-transfected with:
-
A plasmid encoding DBD-FKBP12
-
A plasmid encoding AD-FKBP12
-
A reporter plasmid containing a promoter with the DBD binding site upstream of the luciferase gene
-
-
This compound stock solution
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect the cells with the three plasmids.
-
Plate the transfected cells in a multi-well plate (e.g., 96-well) and allow them to adhere and express the proteins (typically 24-48 hours).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate for a suitable time to allow for transcription and translation of the luciferase reporter (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Add the luciferase lysis buffer to each well and incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.
-
-
Luminometry:
-
Transfer a portion of the cell lysate from each well to a luminometer-compatible plate.
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Plot the luciferase activity (Relative Light Units, RLU) against the concentration of this compound.
-
The resulting dose-response curve can be used to determine the EC50 of this compound for this system.
Mandatory Visualizations
Caption: Mechanism of this compound-induced homodimerization.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: General experimental workflow for a CID experiment.
Conclusion
The chemically induced dimerization system utilizing this compound and engineered FKBP domains offers a robust and versatile platform for the precise control of protein-protein interactions in living cells. Its rapid kinetics, reversibility, and dose-dependent nature make it an invaluable tool for dissecting complex cellular processes and for the development of novel therapeutic strategies. This guide provides the fundamental knowledge and practical protocols to empower researchers in leveraging this powerful technology for their scientific pursuits.
AP1510: A Technical Guide to its Application in Synthetic Biology and Chemogenetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1510 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). It is a cornerstone of chemogenetics and synthetic biology, providing researchers with precise temporal and dose-dependent control over a wide range of cellular processes. This compound's mechanism of action relies on its ability to bind with high affinity and specificity to a mutated version of the FK506-binding protein 12 (FKBP12), specifically the F36V mutant. By engineering proteins of interest to be fused with this FKBP(F36V) domain, researchers can use this compound to induce the dimerization or clustering of these proteins, thereby activating or inhibiting their downstream signaling pathways. This guide provides an in-depth technical overview of this compound, its applications, and detailed protocols for its use.
Core Mechanism of Action
The power of the this compound system lies in the specificity of the ligand-protein interaction. The F36V mutation in the FKBP12 protein creates a hydrophobic pocket that accommodates the this compound molecule with high affinity, an interaction that does not occur with the wild-type FKBP12 protein. This compound is a homodimerizer, meaning it possesses two identical moieties that can each bind to an FKBP(F36V) domain. When two proteins of interest, each fused to an FKBP(F36V) domain, are present, the addition of this compound brings them into close proximity, effectively inducing their dimerization and initiating downstream events.
Quantitative Data
The efficacy of this compound is demonstrated by its potent activity at nanomolar concentrations. The following tables summarize key quantitative data for this compound and related dimerizers.
| Parameter | Value | System/Assay | Reference |
| This compound | |||
| EC50 (Transcription) | 10–20 nM | Transcriptional activation in stable cell lines | [1] |
| AP1903 (related dimerizer) | |||
| IC50 (Competition) | 5 nM | Competition with fluoresceinated FK506 for F36V-FKBP | [2] |
| Fluoro-5S (modified ligand) | |||
| Kd (F36V-FKBP) | 0.094 nM | Direct fluorescence polarization titration | [2] |
| Kd (Wild-type FKBP) | 67 nM | Direct fluorescence polarization titration | [2] |
| Application | Typical In Vivo Dose (Mice) | Administration Route | Reference |
| General Dimerization | 0.5–10 mg/kg | Intraperitoneal (i.p.) | [3] |
| Tumor Xenograft Models | Varies (e.g., 50 mg/kg daily) | Oral gavage (p.o.) | [3] |
Experimental Protocols
This compound-Induced Apoptosis in Jurkat Cells
This protocol describes the induction of apoptosis in a Jurkat cell line stably expressing a fusion protein of the Fas receptor's intracellular domain with the FKBP(F36V) domain.
Materials:
-
Jurkat cells stably expressing FKBP(F36V)-Fas
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (1 mM in DMSO)
-
96-well plates
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the 1 mM stock. Final concentrations for a dose-response curve could range from 0.1 nM to 1 µM. Add 100 µL of the diluted this compound solutions to the respective wells. For a negative control, add medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically.
-
Apoptosis Assay: After incubation, harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and Propidium Iodide positive) cells.
This compound-Inducible Gene Expression in HEK293 Cells
This protocol outlines the use of this compound to induce the expression of a reporter gene in HEK293 cells co-transfected with two constructs: one encoding a DNA-binding domain (e.g., GAL4) fused to FKBP(F36V) and another encoding a transcriptional activation domain (e.g., p65) fused to FKBP(F36V).
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmids:
-
pCMV-GAL4-FKBP(F36V)
-
pCMV-p65-FKBP(F36V)
-
pGAL4-Luciferase (reporter plasmid)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (1 mM in DMSO)
-
24-well plates
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Induction: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
In Vivo Administration of this compound in a Mouse Tumor Model
This protocol provides a general guideline for the administration of this compound to mice bearing subcutaneous xenograft tumors engineered to respond to the dimerizer. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Tumor cells engineered with an this compound-responsive system
-
Matrigel (optional)
-
This compound formulation for in vivo use (e.g., dissolved in a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)
-
Syringes and needles for injection
Procedure:
-
Tumor Inoculation: Subcutaneously inject the engineered tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by caliper measurements and the overall health of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Signaling Pathways and Experimental Workflows
This compound-Induced Fas Signaling Pathway
This pathway illustrates how this compound can be used to induce apoptosis. A fusion protein containing the intracellular domain of the Fas receptor and the FKBP(F36V) domain is expressed in cells. The addition of this compound causes dimerization of this fusion protein, leading to the recruitment of FADD and pro-caspase-8, which in turn activates the caspase cascade and results in apoptosis.
Caption: this compound-induced Fas signaling pathway leading to apoptosis.
This compound-Inducible Gene Expression Workflow
This workflow demonstrates how this compound can be used to control gene expression. Two fusion proteins are created: one with a DNA-binding domain (DBD) and FKBP(F36V), and another with a transcriptional activation domain (AD) and FKBP(F36V). In the presence of this compound, these two fusion proteins dimerize, bringing the AD to the promoter region recognized by the DBD, thereby initiating transcription of the target gene.
References
The Synthetic Dimerizer AP1510: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1510 is a pivotal molecule in the field of chemical genetics and synthetic biology, serving as a potent, cell-permeable synthetic dimerizer.[1] Its development was a significant step forward from dimerizers based on complex natural products, offering a more adaptable and synthetically accessible tool for regulating protein-protein interactions.[1][2] This guide provides an in-depth exploration of the discovery, mechanism of action, and foundational experimental applications of this compound, tailored for researchers and professionals in drug development.
The impetus for developing synthetic dimerizers like this compound arose from the desire to control cellular processes with the precision of small molecules.[3] Earlier systems relied on natural products such as FK506 and rapamycin, which, despite their efficacy, are structurally complex, making them difficult to modify for tailored applications.[1][4] The creation of simpler, wholly synthetic molecules that could induce protein dimerization offered a versatile platform for probing signaling pathways, validating drug targets, and engineering novel therapeutic strategies, such as controllable CAR-T cells.[1][5]
Mechanism of Action: Induced Dimerization of FKBP Fusion Proteins
This compound functions by binding to engineered FKBP12 (FK506-Binding Protein 12) domains, specifically those carrying a single amino acid mutation (F36V), which enhances their affinity for synthetic ligands over the endogenous FKBP12.[1][5] this compound is a homodimer, composed of two identical FKBP-binding moieties connected by a linker.[3][4] This bivalent structure allows it to simultaneously engage two FKBP(F36V) domains, effectively bringing them and their fused target proteins into close proximity.[1] This induced dimerization is rapid, reversible, and can be precisely controlled by the concentration of this compound.[5]
The functional consequence of this dimerization depends entirely on the nature of the proteins fused to the FKBP(F36V) domains.[1] By strategically fusing signaling domains, transcription factor components, or pro-apoptotic proteins to FKBP(F36V), researchers can use this compound to conditionally activate or inhibit a wide array of cellular processes.[1][5]
Discovery and Chemical Synthesis
This compound was developed as part of a systematic effort to create synthetic, cell-permeable dimerizers with reduced complexity compared to natural products.[1][3] The design was based on pipecolyl α-ketoamides, which were known to bind to FKBP12 with low nanomolar affinity.[4] By linking two of these monomeric units, a bivalent ligand was created that could effectively cross-link FKBP-fusion proteins.[3]
The synthesis of this compound involves standard synthetic methods, as outlined in the original discovery publication.[3][6] While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme provides a roadmap for its chemical construction.
Experimental Protocols and Applications
This compound has been utilized in a variety of experimental systems to control protein function. Below are detailed methodologies for two key applications described in its initial characterization.
Induction of Fas-Mediated Apoptosis in Jurkat Cells
This experiment demonstrates the ability of this compound to induce apoptosis by clustering engineered Fas receptor signaling domains.
Experimental Protocol:
-
Construct Design: A fusion protein is created consisting of a myristoylation signal for membrane localization, followed by two FKBP(F36V) domains and the intracellular signaling domain of the human Fas receptor.[4]
-
Cell Line Generation: Jurkat cells, a human T-lymphocyte cell line, are stably transfected with the Fas-FKBP(F36V) construct.
-
This compound Treatment: The transfected Jurkat cells are plated and treated with varying concentrations of this compound.
-
Apoptosis Assay: After a defined incubation period (e.g., 18-24 hours), apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit followed by flow cytometry analysis.
-
Cells are harvested and washed with cold PBS.
-
The cell pellet is resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
After incubation in the dark, the samples are analyzed by flow cytometry.
-
Annexin V positive, PI negative cells are identified as apoptotic.
-
Regulation of Gene Transcription
This application showcases the use of this compound to control gene expression by dimerizing separate DNA-binding and activation domains of a transcription factor.
Experimental Protocol:
-
Construct Design: Two fusion proteins are created. The first fuses a DNA-binding domain (e.g., from a yeast transcription factor) to FKBP(F36V). The second fuses a transcriptional activation domain (e.g., p65) to FKBP(F36V).[4]
-
Reporter System: A reporter plasmid is constructed containing a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of a minimal promoter with upstream binding sites for the chosen DNA-binding domain.[4]
-
Cell Transfection: A suitable cell line (e.g., HT1080) is co-transfected with the two transcription factor fusion constructs and the reporter plasmid.
-
This compound Treatment: The transfected cells are treated with a range of this compound concentrations.
-
Reporter Assay: After an incubation period (e.g., 18-24 hours), the expression of the reporter gene is quantified. For a SEAP reporter, the cell culture medium is assayed for enzymatic activity. For a luciferase reporter, cell lysates are prepared and luciferase activity is measured using a luminometer.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in its initial characterization.
| Parameter | Value | Experimental System | Reference |
| Half-maximal activity (EC50) for apoptosis induction | ~6 nM | Jurkat cells expressing Fas-FKBP(F36V) | [4] |
| Systemic administration dose in mouse models | 0.5 - 10 mg/kg | In vivo dimerization studies | [5] |
Conclusion
This compound represents a landmark achievement in the development of synthetic dimerizers, providing a robust and versatile tool for the precise control of cellular processes. Its relatively simple structure, coupled with its high potency and cell permeability, has made it a valuable reagent for basic research and a foundational technology for the development of advanced cell-based therapies. The experimental systems described herein provide a framework for the application of this compound in dissecting complex biological pathways and engineering novel cellular functions.
References
- 1. Fluoresceinated FKBP12 ligands for a high-throughput fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput fluorescence polarization method for identification of FKBP12 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Fluorescence Polarization Method for Identification of FKBP12 Ligands [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
AP1510 for Inducible Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Induced Dimerization (CID) is a powerful technology that allows for the controlled, inducible interaction of proteins within living cells. This technique provides temporal and spatial control over cellular processes, making it an invaluable tool for studying signal transduction, gene expression, and protein function. The AP1510 system is a classic example of CID, utilizing a synthetic, cell-permeable small molecule (this compound) to induce the dimerization of proteins engineered to contain a mutant FKBP12 domain.
This technical guide provides an in-depth overview of the this compound system, including its mechanism of action, key components, quantitative data, and detailed experimental protocols for its application in research and drug development.
The Core System: Mechanism of Action
The this compound-based inducible dimerization system relies on three core components:
-
Engineered Target Proteins: The proteins of interest are genetically fused to a mutant version of the human FK506-Binding Protein 12 (FKBP12).
-
The F36V Mutation: The FKBP12 protein is specifically mutated at position 36, replacing a phenylalanine (F) with a valine (V). This F36V mutation creates a hydrophobic pocket in the protein's binding site.
-
The Dimerizer Molecule (this compound): this compound is a synthetic, bivalent ligand. Each end of the this compound molecule can bind to the engineered pocket of an FKBP(F36V) domain.
The "bump-and-hole" strategy is central to the system's specificity. The bulky this compound molecule (the "bump") is sterically hindered from binding to the wild-type FKBP12. However, the F36V mutation in FKBP12 creates a "hole" that perfectly accommodates the "bump" on the this compound molecule.[1] This ensures that this compound selectively interacts with the engineered FKBP(F36V) fusion proteins and not with endogenous wild-type FKBP12, minimizing off-target effects.
Upon introduction to the cells, the bivalent this compound molecule can simultaneously bind to two FKBP(F36V) domains, bringing the fused proteins of interest into close proximity and effectively inducing their dimerization. This dimerization can then trigger downstream signaling events, such as the activation of a signaling cascade or the reconstitution of a functional protein.
Mechanism of this compound-induced protein-protein interaction.
Quantitative Data
Precise control over the inducible system requires an understanding of the quantitative parameters that govern the interaction between this compound and the FKBP(F36V) domain. While specific data for this compound is not always readily available in recent literature, data from closely related and improved dimerizers, such as AP1903, can provide valuable context. AP1903 is a "bumped" ligand designed for the same FKBP(F36V) system and is noted to be approximately 60-fold more potent than this compound.
| Parameter | Value (AP1903) | Value (this compound, estimated) | Reference |
| EC50 for Apoptosis | ~0.1 nM | ~6 nM | |
| Binding Affinity (Kd) of monomeric ligand for FKBP(F36V) | Sub-nanomolar | Not Available | [2] |
Note: The EC50 and optimal concentration of this compound can vary significantly depending on the specific fusion proteins, cell type, and the biological process being studied. It is crucial to perform a dose-response curve for each new experimental system.
Experimental Protocols
General Considerations for Plasmid Design and Construction
To utilize the this compound system, the protein(s) of interest must be fused to the FKBP(F36V) domain.
-
Vector Selection: Choose an appropriate mammalian expression vector with a strong promoter (e.g., CMV, EF1α) for robust expression of the fusion protein.
-
Fusion Strategy: The FKBP(F36V) domain can be fused to either the N- or C-terminus of the target protein. The optimal configuration should be determined empirically for each protein of interest to ensure proper folding and function. A flexible linker (e.g., a series of glycine and serine residues) between the target protein and the FKBP(F36V) domain is often beneficial.
-
Number of FKBP(F36V) Domains: For some applications, such as inducing apoptosis through Fas receptor clustering, constructs containing multiple FKBP(F36V) domains (e.g., two or three tandem repeats) can enhance the efficiency of oligomerization.[3]
Inducible Apoptosis via Fas Receptor Dimerization
This protocol describes a typical experiment to induce apoptosis by dimerizing the intracellular domain of the Fas receptor.
Materials:
-
Mammalian cell line (e.g., HT1080, HEK293T)
-
Expression vector encoding a fusion protein of a membrane-targeting sequence, FKBP(F36V) domain(s), and the intracellular domain of the Fas receptor (e.g., pC4-Fv-Fas)
-
Transfection reagent
-
This compound (stock solution in DMSO or ethanol)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Transfection: Transfect the cells with the Fas-FKBP(F36V) expression vector according to the manufacturer's protocol for the chosen transfection reagent. Include a control group transfected with an empty vector.
-
Incubation: Allow the cells to express the fusion protein for 24-48 hours post-transfection.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A typical starting range for a dose-response curve would be from 0.1 nM to 1 µM. Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO or ethanol).
-
Induction: Incubate the cells with this compound for the desired period (e.g., 12-24 hours) to induce apoptosis.
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control. Plot the dose-response curve and determine the EC50 value.
Workflow for an inducible apoptosis experiment using this compound.
Inducible Gene Expression using a Two-Hybrid System
This protocol outlines the induction of a reporter gene by dimerizing a DNA-binding domain and a transcriptional activation domain.
Materials:
-
Mammalian cell line
-
Expression vector 1: DNA-binding domain (e.g., GAL4) fused to FKBP(F36V).
-
Expression vector 2: Transcriptional activation domain (e.g., VP16) fused to FKBP(F36V).
-
Reporter vector: Contains a promoter with binding sites for the DNA-binding domain (e.g., UAS for GAL4) upstream of a reporter gene (e.g., Luciferase, SEAP).
-
Transfection reagent
-
This compound
-
Reporter gene assay system
Procedure:
-
Cell Seeding and Transfection: Co-transfect cells with the three plasmids (DNA-binding domain fusion, activation domain fusion, and reporter plasmid) in a 96-well plate.
-
Expression and Serum Starvation (Optional): After 24 hours, you may want to switch to a low-serum medium to reduce basal transcription levels.
-
This compound Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the cells.
-
Induction: Incubate for 16-24 hours to allow for transcription and translation of the reporter gene.
-
Reporter Assay: Perform the reporter gene assay according to the manufacturer's protocol.
-
Data Analysis: Normalize reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) if necessary. Plot the fold induction of reporter gene expression versus this compound concentration.
Conclusion
The this compound-inducible dimerization system offers a robust and specific method for controlling protein-protein interactions in living cells. By understanding the underlying "bump-and-hole" mechanism and carefully optimizing experimental conditions, researchers can gain precise control over a wide range of cellular processes. This technical guide provides the foundational knowledge and protocols to successfully implement this powerful technology in a variety of research and development applications. For further details on the development and characterization of this system, the reader is encouraged to consult the primary literature, particularly the work of Amara et al., 1997 and Clackson et al., 1998.
References
AP1510: A Technical Guide to a Versatile Synthetic Dimerizer
For Researchers, Scientists, and Drug Development Professionals
Abstract
AP1510 is a cell-permeable, synthetic small molecule that acts as a homodimerizer, enabling precise control over intracellular processes. By binding to engineered proteins containing a modified FKBP12 domain (F36V), this compound induces their dimerization, thereby activating downstream signaling pathways. This technology has become an invaluable tool for studying a wide range of cellular events, including apoptosis, signal transduction, and gene expression, offering a rapid and reversible method for modulating protein function. This guide provides a comprehensive overview of the basic properties, structure, and experimental applications of this compound.
Core Properties and Structure
This compound is a synthetic ligand designed to have high affinity and specificity for the F36V mutant of the human FKBP12 protein. The native FKBP12 protein binds to immunosuppressive drugs like FK506 and rapamycin. The F36V mutation in FKBP12 creates a pocket that accommodates the "bumped" structure of this compound, leading to a highly specific interaction that does not significantly affect the endogenous wild-type FKBP12.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C66H86N4O16 | [1] |
| Molecular Weight | 1191.43 g/mol | [1] |
| Exact Mass | 1190.6039 | [1] |
| CAS Number | 178446-42-9 | [2] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO and ethanol | [1] |
| Storage | Store at -20°C for long-term use. | [1] |
Chemical Structure
This compound consists of two identical FKBP12(F36V)-binding moieties connected by a linker. This bivalent structure is essential for its function as a dimerizer, allowing it to simultaneously engage two FKBP12(F36V)-tagged proteins.
IUPAC Name: (1R,1'R)-((((ethane-1,2-diylbis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2'S)-bis(1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate)[1]
Mechanism of Action: Chemically Induced Dimerization
The utility of this compound lies in its ability to induce protein-protein interactions in a controlled manner. This process, known as Chemically Induced Dimerization (CID), involves the introduction of fusion proteins into cells. These fusion proteins consist of a protein of interest linked to the this compound-binding domain, FKBP12(F36V).
In the absence of this compound, the fusion proteins remain monomeric and inactive. Upon addition of this compound, the dimerizer binds to the FKBP12(F36V) domains, bringing the attached proteins of interest into close proximity. This induced dimerization can trigger a variety of cellular events, depending on the nature of the fused protein.
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution of this compound is typically prepared for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound (1191.43 g/mol ), calculate the mass required to prepare a stock solution of a desired concentration (e.g., 0.5 mM).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or 100% ethanol to achieve the desired concentration.[1]
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
Induction of Apoptosis
This compound can be used to trigger apoptosis by dimerizing fusion proteins containing the intracellular signaling domain of the Fas receptor.
Cell Line:
-
A cell line engineered to express a fusion protein of a myristoylation signal, two copies of FKBP12(F36V), and the human Fas intracellular domain (e.g., HT1080 fibrosarcoma cells).[3]
Materials:
-
Engineered cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed the engineered cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A broad concentration range (e.g., 0.01 nM to 100 nM) is recommended for initial dose-response experiments.[1]
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubate the cells for a desired period (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the supernatant.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[4]
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.[4]
Regulation of Gene Expression (SEAP Reporter Assay)
This compound can be used to control gene transcription by dimerizing fusion proteins of transcription factor domains. The activity is often measured using a secreted alkaline phosphatase (SEAP) reporter gene.
Cell Line:
-
A cell line co-transfected with two plasmids: one expressing the fusion proteins of the DNA-binding and activation domains of a transcription factor with FKBP12(F36V), and another plasmid containing a SEAP reporter gene under the control of a promoter that is responsive to the assembled transcription factor.
Materials:
-
Transfected cell line
-
Complete cell culture medium
-
This compound stock solution
-
SEAP chemiluminescent reporter gene assay kit
-
Luminometer
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound (e.g., EC50 of 10-25 nM has been reported).[5] Include a vehicle control.
-
Incubate the cells for a suitable period to allow for SEAP expression and secretion (e.g., 24-48 hours).
-
Collect a small aliquot of the cell culture supernatant.
-
Perform the SEAP assay on the supernatant according to the manufacturer's instructions.[6][7] This typically involves incubating the supernatant with a chemiluminescent substrate.
-
Measure the luminescence using a luminometer. The light output is proportional to the SEAP activity and, consequently, to the level of gene transcription.
Signaling Pathways
The primary signaling event initiated by this compound is the dimerization of the target FKBP12(F36V) fusion proteins. The downstream consequences are entirely dependent on the nature of the fused protein domains.
Fas-Mediated Apoptosis Pathway
When this compound dimerizes fusion proteins containing the Fas intracellular domain, it mimics the natural clustering of Fas receptors that occurs upon binding of the Fas ligand. This clustering leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of pro-caspase-8 molecules leads to their auto-activation, initiating a caspase cascade that culminates in apoptosis.
Conclusion
This compound, in conjunction with the FKBP12(F36V) system, provides a powerful and versatile platform for the precise control of protein function in living cells. Its ability to rapidly and reversibly induce protein dimerization has made it an indispensable tool for dissecting complex signaling pathways and validating drug targets. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and scientists looking to harness the potential of this innovative chemical biology tool.
References
- 1. takarabio.com [takarabio.com]
- 2. This compound|178446-42-9|COA [dcchemicals.com]
- 3. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. interchim.fr [interchim.fr]
- 7. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to AP1510 for Regulating Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Chemically Induced Dimerization (CID)
Cellular signaling pathways are complex networks governed by precise protein-protein interactions. The ability to artificially control these interactions provides a powerful tool for dissecting signaling events, validating drug targets, and engineering novel therapeutic strategies. Chemically Induced Dimerization (CID) is a technology that employs small, cell-permeable molecules to induce the rapid and reversible association of proteins that have been engineered to contain specific ligand-binding domains.[1][2] This technique offers temporal and spatial control over cellular processes, allowing researchers to trigger signaling cascades, protein translocation, or gene expression on demand.[3][4]
One of the foundational and widely studied CID systems utilizes the FK506-binding protein, FKBP12. This guide focuses on AP1510, a synthetic, bivalent ligand designed to function as a homodimerizer for proteins tagged with the wild-type human FKBP12 domain.[1][5]
This compound: A Synthetic Homodimerizer
This compound is a cell-permeable small molecule with a molecular weight of 1191.43 g/mol .[6] It is a synthetic dimer composed of two monomeric ligands for the human FKBP12 protein, joined by a linker.[1][7] Its bivalent nature allows it to simultaneously bind to two FKBP12 domains, thereby cross-linking the fusion proteins to which they are attached. This induced proximity is the basis for its ability to regulate downstream cellular events.[8] this compound is particularly useful for systems employing the wild-type FKBP12 protein (often referred to as the DmrA domain).[5]
Mechanism of Action
The core principle of the this compound system is the engineered assembly of a signaling complex. A protein of interest (e.g., a receptor, enzyme, or transcription factor) is genetically fused to the FKBP12 protein. In the absence of this compound, these fusion proteins remain monomeric and inactive. Upon introduction of this compound, the dimerizer binds to the FKBP12 domains on two separate fusion proteins, bringing them into close proximity and effectively mimicking a natural dimerization event. This clustering can trigger the activation of downstream signaling pathways.[1] The action of this compound can be competitively inhibited by monomeric FKBP12 ligands, such as FK506, which occupy the binding site without inducing dimerization.[7]
Quantitative Data
The efficacy of this compound is concentration-dependent. The following tables summarize key quantitative parameters reported in the literature for this compound and related molecules.
| Parameter | Molecule | System | Value | Reference(s) |
| EC50 | This compound | Fas-mediated Apoptosis | ~6 nM | [1] |
| EC50 | This compound | SEAP Gene Expression | ~0.1 nM | [1] |
| IC50 | FK506 | Inhibition of this compound-induced SEAP Expression | ~6 nM | [7] |
| Recommended Working Concentration | This compound | Initial Dose-Response Experiments | 0.01 - 100 nM | [5] |
| Typical in vivo Dose | This compound | Mouse Models | 0.5 - 10 mg/kg | [6] |
Note: The potency of dimerizers can vary significantly depending on the specific fusion protein architecture, expression levels, and cell type used.
Applications in Regulating Cell Signaling
Induction of Apoptosis via Fas Receptor Clustering
A powerful application of this compound is the conditional activation of apoptotic pathways. The intracellular domain of the Fas receptor, a key initiator of apoptosis, is fused to two FKBP12 domains and a membrane-targeting sequence. In the absence of a dimerizer, the fusion proteins are inert. The addition of this compound forces the clustering of the Fas domains, mimicking the natural trimerization induced by Fas ligand and triggering the downstream caspase cascade, leading to programmed cell death.[1]
Transcriptional Regulation
This compound can also be used to control gene expression. This is typically achieved by creating a bipartite transcription factor. A DNA-binding domain (e.g., ZFHD1) is fused to one FKBP12, and a transcriptional activation domain (e.g., p65) is fused to another. These two components are co-expressed in cells containing a reporter gene under the control of a promoter with binding sites for the DNA-binding domain. Only when this compound is added do the two halves of the transcription factor assemble, bind to the promoter, and drive expression of the reporter gene (e.g., SEAP - Secreted Alkaline Phosphatase).[1]
Experimental Protocols
Protocol 1: Induction of Apoptosis and Analysis by Western Blot
This protocol describes how to induce apoptosis in a susceptible cell line (e.g., HT1080) stably expressing a Myr-2xFKBP12-Fas construct and measure the cleavage of PARP, a hallmark of apoptosis, via Western blot.
Materials:
-
HT1080 cells stably expressing Myr-2xFKBP12-Fas
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Anti-PARP (recognizes both full-length and cleaved forms)
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG
-
ECL Chemiluminescence Substrate
Procedure:
-
Cell Plating: Seed the engineered HT1080 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Dimerizer Treatment: Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations for a dose-response curve (e.g., 0, 0.1, 1, 10, 100 nM). Replace the medium in each well with the this compound-containing medium. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-8 hours.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
-
Protocol 2: Inducible Gene Expression using a SEAP Reporter Assay
This protocol outlines the steps to measure the activity of a secreted reporter protein (SEAP) following this compound-induced transcription.
Materials:
-
Host cells (e.g., HEK293T) co-transfected with:
-
pZFHD1-FKBP12 (DNA-binding domain construct)
-
pp65-FKBP12 (Activation domain construct)
-
pSEAP-Reporter (Reporter plasmid with ZFHD1 binding sites)
-
-
Complete growth medium
-
This compound stock solution (1 mM in DMSO)
-
SEAP Assay Kit (e.g., chemiluminescent-based)
-
96-well opaque assay plates
-
Luminometer
Procedure:
-
Cell Plating & Transfection: Plate and transfect host cells with the three required plasmids according to a standard transfection protocol (e.g., Lipofectamine).
-
Dimerizer Addition: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 nM).
-
Incubation & Sample Collection: Incubate the cells for 24-48 hours to allow for transcription, translation, and secretion of SEAP into the medium. After incubation, collect a small aliquot (e.g., 20 µL) of the culture supernatant from each well.
-
Heat Inactivation: To inactivate endogenous phosphatases, heat the supernatant samples at 65°C for 30 minutes.
-
SEAP Assay:
-
Pipette the heat-inactivated supernatant into wells of a 96-well opaque plate.
-
Prepare the SEAP assay substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate for the recommended time (e.g., 20-30 minutes) at room temperature.
-
-
Measurement: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the log of the this compound concentration to generate a dose-response curve and determine the EC50.[1]
Considerations for Drug Development
The this compound/FKBP12 system, while a powerful research tool, has limitations for direct clinical application. Endogenous FKBP12 is a ubiquitous and abundant protein, and high concentrations of this compound could potentially interfere with its normal physiological functions, such as regulating calcium channels or TGF-β signaling.[9][10] This could lead to off-target effects and sequestration of the compound, reducing its potency.[1]
To overcome this, a "bump-and-hole" strategy was developed. A mutation in FKBP12 (F36V) creates a hydrophobic pocket in the binding site.[1] This allows for the design of modified dimerizers (e.g., AP1903, AP20187) with bulky "bumped" groups that fit into this engineered hole. These bumped ligands bind with high affinity and specificity to the F36V mutant but have negligible affinity for the wild-type endogenous FKBP12, significantly improving the specificity and potential for therapeutic translation.[1] For new studies, it is highly recommended to use the FKBP12(F36V) mutant (DmrB domain) with a specific dimerizer like AP20187 (B/B Homodimerizer).[5]
References
- 1. pnas.org [pnas.org]
- 2. Creating Highly Specific Chemically Induced Protein Dimerization Systems by Stepwise Phage Selection of a Combinatorial Single-Domain Antibody Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule-inducible gene regulatory systems in mammalian cells: progress and design principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid ex vivo clinical diagnostic assay for Fas receptor-induced T lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FKBP12, the 12-kDa FK506-binding protein, is a physiologic regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
AP1510: A Technical Guide to Chemically Induced Dimerization for Protein Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Inducer of Dimerization (CID) systems offer powerful tools for the real-time, reversible control of protein function. AP1510, a synthetic, cell-permeable small molecule, is a key component of one such system, enabling the specific and rapid dimerization of proteins engineered to contain a mutant FKBP12 domain. This guide provides an in-depth overview of the this compound-based CID system, its mechanism of action, quantitative parameters, detailed experimental protocols, and its applications in studying protein function and validating drug targets.
Core Principle: Induced Proximity
The fundamental principle of the this compound system is induced proximity. This compound acts as a molecular bridge, binding with high affinity and specificity to a mutated version of the human FK506-binding protein (FKBP12), specifically the F36V mutant (FKBPF36V). By fusing the FKBPF36V domain to a protein of interest, researchers can control its dimerization and, consequently, its function in a ligand-dependent manner. This technology allows for the conditional activation of signaling pathways, induction of apoptosis, and regulation of gene expression, among other cellular processes.[1]
Mechanism of Action
This compound is a homodimer, meaning it consists of two identical FKBP-binding moieties linked together. Each of these moieties can bind to one FKBPF36V domain. When introduced to cells expressing proteins fused to FKBPF36V, this compound facilitates the formation of a ternary complex, bringing two fusion protein molecules into close proximity. This dimerization can mimic natural ligand-induced receptor clustering or bring enzymatic domains together, triggering downstream signaling cascades or cellular events. The F36V mutation in FKBP12 creates a hydrophobic pocket that accommodates a "bump" on the this compound ligand, ensuring its specificity for the engineered protein over the wild-type FKBP12, thus minimizing off-target effects.
Quantitative Data
The efficacy of the this compound system is underpinned by its favorable quantitative parameters, including binding affinity and effective concentrations for various biological effects.
| Parameter | Value | Application/System | Reference |
| EC50 | 10–20 nM | Transcriptional Activation (SEAP reporter) | [2] |
| IC50 (FK506) | ~6 nM | Inhibition of this compound-induced transcription | |
| Typical In Vitro Concentration | Nanomolar to micromolar range | General use | |
| Typical In Vivo Dosage (mouse) | 0.5–10 mg/kg | Systemic administration |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the this compound system. Below are protocols for key applications.
Construction of FKBPF36V Fusion Proteins
Successful implementation of the this compound system begins with the proper design and creation of a fusion protein.
Materials:
-
Plasmid vector for mammalian expression
-
cDNA of the protein of interest (POI)
-
DNA encoding the FKBPF36V domain
-
Restriction enzymes and T4 DNA ligase (for traditional cloning) or a commercial seamless cloning kit
-
Competent E. coli for plasmid amplification
-
DNA sequencing service
Protocol:
-
Design the Fusion Construct:
-
Determine the optimal location for the FKBPF36V tag (N-terminus, C-terminus, or internal). The choice depends on the POI's known functional domains, localization signals, and potential for steric hindrance.
-
Consider including a flexible linker (e.g., a series of glycine and serine residues) between the POI and the FKBPF36V domain to ensure proper folding and function of both moieties.
-
-
Cloning:
-
Use standard molecular cloning techniques to insert the DNA sequence of the FKBPF36V domain in the correct position relative to the POI sequence in the expression vector.
-
Verify the final construct by restriction digest and DNA sequencing to ensure the fusion is in-frame and free of mutations.
-
-
Validation of Expression and Function:
-
Transfect the fusion construct into a suitable mammalian cell line.
-
Confirm the expression of the full-length fusion protein via Western blotting using antibodies against the POI or an epitope tag.
-
If possible, perform a functional assay to ensure that the fusion protein retains the expected activity of the POI in the absence of this compound.
-
This compound-Induced Apoptosis via Fas Dimerization
This protocol describes how to induce apoptosis by dimerizing a chimeric protein containing the intracellular domain of the Fas receptor.
Materials:
-
Mammalian cell line (e.g., Jurkat, HT1080)
-
Expression vector encoding a fusion protein of a membrane-targeting sequence, FKBPF36V, and the intracellular domain of Fas (e.g., myr-FKBPF36V-Fas)
-
This compound (stock solution typically in DMSO)
-
Cell culture medium and supplements
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Protocol:
-
Cell Line Generation:
-
Transfect the mammalian cell line with the myr-FKBPF36V-Fas expression vector.
-
Establish a stable cell line expressing the fusion protein by antibiotic selection.
-
-
Apoptosis Induction:
-
Plate the stable cells at an appropriate density in a multi-well plate.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 0.1 nM to 1 µM. Include a vehicle control (DMSO).
-
Add the this compound dilutions to the cells and incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C.
-
-
Apoptosis Detection:
-
Harvest the cells at each time point.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
This compound-Inducible Gene Expression
This system uses this compound to dimerize two chimeric proteins: one containing a DNA-binding domain (DBD) and FKBPF36V, and the other containing a transcriptional activation domain (AD) and FKBPF36V.
Materials:
-
Mammalian cell line
-
Two expression vectors: one for DBD-FKBPF36V and another for AD-FKBPF36V
-
Reporter plasmid containing a promoter with the DBD's target sequence upstream of a reporter gene (e.g., Luciferase, SEAP)
-
This compound
-
Transfection reagent
-
Reporter assay system
Protocol:
-
Cell Transfection:
-
Co-transfect the mammalian cells with the DBD-FKBPF36V, AD-FKBPF36V, and reporter plasmids.
-
-
Induction of Gene Expression:
-
After 24-48 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubate the cells for an appropriate time to allow for reporter gene expression (e.g., 16-24 hours).
-
-
Reporter Assay:
-
Harvest the cell lysate or culture supernatant (for secreted reporters).
-
Measure the reporter gene activity using the appropriate assay system (e.g., luminometer for luciferase, colorimetric assay for SEAP).
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Visualizations
Signaling Pathway: this compound-Induced Fas-Mediated Apoptosis
Caption: this compound induces dimerization of Fas fusion proteins, leading to apoptosis.
Experimental Workflow: Chemically Induced Dimerization
Caption: General experimental workflow for using the this compound CID system.
Logical Relationship: Inducible Gene Expression System
Caption: this compound brings together DBD and AD fusions to drive gene expression.
Applications in Drug Development
The this compound system is a valuable tool in the drug development pipeline for several reasons:
-
Target Validation: By conditionally activating or inhibiting a potential drug target, researchers can assess its role in disease pathology in a time-dependent manner, providing strong evidence for its validity as a therapeutic target.
-
Pathway Analysis: The system allows for the dissection of complex signaling pathways by activating specific nodes and observing the downstream consequences. This can help in identifying points of intervention for new drugs.
-
Controllable Therapeutics: The principles of CID are being explored for therapeutic applications, such as engineered cell therapies (e.g., CAR-T cells) where the activity of the therapeutic cells can be controlled by the administration of a small molecule dimerizer.
Conclusion
This compound and the corresponding FKBPF36V-based chemically induced dimerization system provide a robust and versatile platform for studying protein function with high temporal resolution. The ability to control protein-protein interactions on demand offers researchers a powerful method to investigate dynamic cellular processes and validate novel drug targets. With careful experimental design and adherence to the protocols outlined in this guide, the this compound system can yield significant insights into a wide range of biological questions.
References
Methodological & Application
Application Notes: Utilizing AP1510 for Inducible Protein Dimerization in Cell Culture
Introduction
Chemically Inducible Dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of proteins within living cells.[1][2][3] This technique utilizes small, cell-permeable molecules to trigger the interaction of protein domains that have been engineered into proteins of interest. AP1510 is a synthetic, bivalent ligand that serves as a homodimerizer, meaning it brings together two identical protein domains.[2][4] Specifically, this compound is designed to bind to a mutant version of the human FK506-Binding Protein (FKBP), known as FKBP12(F36V) or simply Fv.[5][6] By fusing this Fv domain to a target protein, researchers can control its dimerization and, consequently, its function in a dose-dependent manner upon the addition of this compound.[4][7] This system offers precise temporal control over a wide range of cellular processes, including signal transduction, gene expression, and apoptosis.[1][4]
Mechanism of Action
The this compound system is based on the high-affinity interaction between this compound and the engineered Fv domain. The F36V mutation in the FKBP12 protein creates a pocket that allows the this compound molecule to bind with high specificity, an interaction that does not occur with the wild-type FKBP12 protein.[5][6] this compound is a homodimer, composed of two Fv-binding ligands joined by a linker.[4] When introduced to cells expressing proteins fused with the Fv domain, this compound acts as a molecular bridge, binding to two Fv-tagged proteins simultaneously and bringing them into close proximity. This induced dimerization can mimic natural signaling events, such as ligand-induced receptor activation, or bring together separate domains of a single protein to reconstitute its activity. The process is reversible, as the dimerization can be competitively inhibited by adding a monomeric Fv-binding ligand, such as FK506 or a synthetic monomer precursor.[4][7]
Key Applications in Cell Culture
-
Inducible Gene Expression : By fusing one Fv domain to a DNA-binding domain (e.g., ZFHD1) and another to a transcriptional activation domain (e.g., p65), the addition of this compound can recruit the activation domain to a specific promoter, driving the expression of a target gene.[4] This allows for precise temporal control over gene expression.
-
Triggering Apoptosis : Fusing the Fv domain to the intracellular signaling domain of a death receptor, such as Fas, allows for this compound-induced dimerization and subsequent activation of the apoptotic cascade.[4][5] This is a powerful tool for conditional cell ablation studies.
-
Controlling Signal Transduction : The activity of various signaling proteins, including receptor tyrosine kinases, can be regulated by fusing the Fv domain to their intracellular domains.[4] this compound-mediated dimerization mimics ligand binding, leading to receptor activation and downstream signaling.
Quantitative Data Summary
The optimal concentration and timing for this compound application should be determined empirically for each cell line and experimental system. However, published data provide excellent starting points.
Table 1: Recommended Starting Concentrations for this compound
| Application | Cell Line | Effective Concentration (EC₅₀) | Max. Effective Concentration | Citation |
|---|---|---|---|---|
| Inducible Gene Expression | HT1080 | Not Reported | 100 nM | [7] |
| Inducible Apoptosis | HT1080 | ~0.1 nM | Not Reported | [5] |
| Inducible Protein Condensates | Not Specified | Not Reported | 100 nM |[8] |
Table 2: Reagents for Reversing this compound-Induced Dimerization
| Compound | Mechanism | Effective Concentration (IC₅₀) | Notes | Citation |
|---|---|---|---|---|
| FK506 | Competitive Inhibitor | ~6 nM | Binds to the Fv domain, displacing this compound. | [4][7] |
| Monomeric Precursor (Compound 5) | Competitive Inhibitor | >1.8 µM | The monomeric ligand used to synthesize this compound. |[4] |
Experimental Protocols
Protocol 1: General Workflow for this compound-Induced Dimerization
This protocol outlines the fundamental steps for a typical experiment using this compound. Specific details regarding cell numbers, volumes, and incubation times should be optimized for your particular cell line and assay.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Plasmids encoding Fv-fusion proteins
-
Transfection reagent
-
This compound (stock solution typically 1-10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, reporter assay substrate)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect cells with the plasmid(s) encoding the Fv-fusion protein(s) according to the manufacturer's protocol for your chosen transfection reagent.
-
Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the fusion proteins.
-
This compound Preparation: Prepare a working solution of this compound by diluting the stock solution in complete culture medium to the desired final concentration (e.g., 100 nM).[8]
-
Treatment: Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with an equivalent concentration of DMSO).
-
Incubation: Incubate the cells for the time required for your specific biological process to occur. This can range from a few hours for signaling events to 24 hours or more for reporter gene assays.
-
Analysis: Harvest the cells or media for downstream analysis (e.g., Western blot for signaling activation, luciferase assay for gene expression, flow cytometry for apoptosis).
Protocol 2: Inducible Gene Expression using a Two-Hybrid System
This protocol describes how to use this compound to induce the expression of a reporter gene, such as Secreted Alkaline Phosphatase (SEAP) or luciferase.
Additional Materials:
-
Plasmid encoding DNA-Binding Domain-Fv fusion protein.
-
Plasmid encoding Activation Domain-Fv fusion protein.
-
Reporter plasmid with binding sites for the DBD upstream of a minimal promoter and reporter gene.
Procedure:
-
Follow steps 1-2 of the General Protocol, co-transfecting the cells with the three plasmids (DBD-Fv, AD-Fv, and reporter).
-
Follow steps 4-5 of the General Protocol, treating cells with this compound (e.g., 100 nM) or a vehicle control.[7]
-
Incubate cells for 24-48 hours to allow for transcription, translation, and accumulation of the reporter protein.
-
Analysis:
-
For SEAP: Collect a sample of the culture medium. Perform a SEAP assay according to the manufacturer's instructions.
-
For Luciferase: Wash cells with PBS, then lyse the cells using a suitable lysis buffer. Measure luciferase activity in the lysate using a luminometer.
-
Protocol 3: Inducible Apoptosis
This protocol details how to trigger apoptosis using an Fv-Fas fusion protein.
Additional Materials:
-
Plasmid encoding a myristoylated, Fv-tagged Fas intracellular domain (e.g., pC4N-Fv2-Fas). The myristoylation signal targets the protein to the plasma membrane.[4]
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit).
Procedure:
-
Follow steps 1-3 of the General Protocol, transfecting cells with the Fv-Fas fusion plasmid.
-
Follow steps 4-5 of the General Protocol, treating cells with a range of this compound concentrations (e.g., 0.01 nM to 100 nM) to determine the dose-response.
-
Incubate cells for 6-24 hours. The optimal time for apoptosis detection should be determined empirically.
-
Analysis by Flow Cytometry:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
References
- 1. A versatile synthetic dimerizer for the regulation of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for AP1510 in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
AP1510 is a synthetic, cell-permeable small molecule that functions as a homodimerizer.[1][2] It is a key component of Chemically Induced Dimerization (CID) systems, which provide a powerful method for the real-time, reversible control of protein-protein interactions within living cells.[3] The technology relies on genetically engineering proteins of interest by fusing them to a receptor domain, in this case, the wild-type human FK506 binding protein (FKBP12 or DmrA domain).[4] The bivalent nature of this compound allows it to simultaneously bind to two FKBP12 domains, thereby bringing the attached proteins of interest into close proximity and triggering downstream biological events.[1][5]
This versatile system allows for the precise regulation of a wide array of cellular processes, including signal transduction, gene transcription, and apoptosis.[1][3] Applications range from fundamental research in signaling pathways to the development of novel therapeutic strategies, such as controllable CAR-T cells.[1]
Mechanism of Action
The core principle of the this compound system is the induced dimerization of target proteins. Researchers must first create fusion constructs where the protein of interest (POI) is linked to the FKBP12 protein. When these fusion proteins are expressed in mammalian cells, they remain monomeric and inactive. Upon the addition of this compound, the dimerizer crosses the cell membrane and binds to the FKBP12 domains on two separate fusion proteins. This crosslinking event mimics natural dimerization-induced activation or inhibition, leading to a specific biological response. The effect is dose-dependent and can be reversed by washout of the compound or competitively inhibited by monomeric FKBP ligands like FK506.[3][5]
Caption: Mechanism of this compound-induced protein dimerization and signaling.
Experimental Design and Considerations
Fusion Constructs: The protein of interest must be genetically fused to the wild-type FKBP12 domain (DmrA).[4] The orientation of the tag (N- or C-terminal) and the choice of linker sequences may need to be optimized for proper protein folding and function.
Controls: Rigorous controls are essential for interpreting results.
-
Vehicle Control: Treat cells with the same concentration of the solvent used for this compound (e.g., ethanol or DMSO) to control for solvent effects.
-
No Dimerizer Control: Cells expressing the fusion construct but not treated with this compound to establish the baseline (inactive) state.
-
Empty Vector Control: Cells transfected with an empty vector and treated with this compound to ensure the observed effects are not due to the dimerizer itself.
Dose-Response: The optimal concentration of this compound is application-dependent. It is crucial to perform a dose-response experiment to determine the minimal effective concentration and the saturating dose. Initial experiments should test a broad range, such as 0.01–100 nM.[4]
Legacy Product Note: this compound is considered a legacy product for use with existing constructs based on the wild-type FKBP12 (DmrA) domain. For new studies, it is often recommended to use the B/B Homodimerizer (AP20187) system, which utilizes a mutant FKBP12 (F36V or DmrB) domain and offers several advantages.[4]
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 178446-42-9 | [1] |
| Molecular Weight | 1190 g/mol | [4] |
| Appearance | Solid powder | [1] |
| Solubility | DMSO, 100% Ethanol | [1][4] |
| Storage (Powder) | -20°C for long term (months to years) | [1][2] |
| Storage (Stock Sol.) | -20°C or -80°C for long term |[4][6] |
Table 2: Recommended Concentration Ranges for Common Applications
| Application | Starting Concentration Range | Notes |
|---|---|---|
| Signaling Pathway Activation | 1 - 50 nM | Response can be rapid (minutes to hours). |
| Induction of Apoptosis | 10 - 100 nM | Typically assessed after 12-48 hours. |
| Transcriptional Regulation | 0.1 - 100 nM | Requires longer incubation (16-48 hours) for protein expression. |
Experimental Protocols
Caption: A typical experimental workflow for using this compound in mammalian cells.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Ethanol or sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 0.5 mM stock solution , dissolve 0.5 mg of this compound (MW = 1190) in 840 µL of 100% ethanol.[4] Alternatively, dissolve the appropriate amount in sterile DMSO.[1]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The stock solution is stable for at least one year under proper storage conditions.[2][4]
-
Protocol 2: General Method for Treatment of Adherent Mammalian Cells
-
Materials:
-
Mammalian cells expressing FKBP12-fusion constructs
-
Complete cell culture medium
-
Multi-well culture plates (e.g., 24-well plate)
-
This compound stock solution (from Protocol 1)
-
-
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 50-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 nM from a 0.5 mM stock, first make an intermediate dilution (e.g., 1:100 to get 5 µM) and then a final dilution (e.g., 1:500) into the volume of media to be added to the cells.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include vehicle and other controls.
-
Incubation: Return the plate to a 37°C, 5% CO₂ incubator. The incubation time will vary depending on the biological process being studied (e.g., 30 minutes for rapid signaling events, 24-48 hours for gene expression or apoptosis assays).
-
Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell lysis for western blotting, reporter assay, or staining for flow cytometry).
-
Protocol 3: Example Application - Inducible Apoptosis via Fas Dimerization
This protocol is based on a system where the intracellular signaling domain of the Fas receptor is fused to two FKBP12 domains and a membrane-targeting sequence.[3]
-
Cell Line and Constructs:
-
Use a suitable mammalian cell line (e.g., Jurkat, HEK293T).
-
Transfect cells with a plasmid encoding a myristoylated, tandem FKBP12-Fas intracellular domain fusion protein.
-
-
Procedure:
-
Seed transfected cells in a 96-well plate.
-
Prepare this compound dilutions in culture medium ranging from 0.1 nM to 100 nM.
-
Treat cells with the this compound dilutions and controls.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Analysis: Quantify apoptosis using a preferred method, such as an Annexin V/Propidium Iodide staining kit followed by flow cytometry, or a colorimetric/fluorometric caspase-3 activity assay.
-
Protocol 4: Example Application - Dimerizer-Regulated Gene Expression
This protocol uses a two-hybrid system where a DNA-binding domain (DBD) and a transcriptional activation domain (AD) are fused to separate FKBP12 domains.[3]
-
Plasmids:
-
Plasmid 1: DBD (e.g., GAL4) fused to FKBP12.
-
Plasmid 2: AD (e.g., p65) fused to FKBP12.
-
Reporter Plasmid: A reporter gene (e.g., Luciferase or SEAP) downstream of a promoter containing binding sites for the DBD (e.g., UAS promoter).
-
-
Procedure:
-
Co-transfect a suitable cell line (e.g., HEK293) with all three plasmids.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 nM to 100 nM) and controls.
-
Incubate for an additional 24 hours.
-
Analysis: Measure the reporter gene product. For a luciferase reporter, lyse the cells and measure luminescence using a luminometer. For a SEAP (Secreted Alkaline Phosphatase) reporter, collect the culture supernatant and perform a SEAP activity assay. Calculate the fold-induction relative to the untreated control.
-
References
Application Notes and Protocols for AP1510 in In Vitro Dimerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1510 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID). It is a valuable tool in chemical genetics and synthetic biology for the controlled induction of protein-protein interactions in vitro and in vivo. This compound functions by binding with high affinity to engineered protein domains, typically mutant forms of the FK506-binding protein (FKBP), most notably FKBP12(F36V). The bivalent nature of this compound allows it to simultaneously bind two FKBP(F36V)-tagged proteins, thereby inducing their dimerization or oligomerization. This induced proximity can be used to activate signaling pathways, trigger protein translocation, or reconstitute protein function in a dose-dependent and reversible manner.
These application notes provide an overview of the use of this compound in various in vitro dimerization assays, including recommended concentration ranges and detailed experimental protocols.
Mechanism of Action
The fundamental principle behind this compound-mediated dimerization involves the specific interaction between the dimerizer and engineered protein domains. Target proteins of interest are genetically fused to the FKBP(F36V) domain. The F36V mutation in FKBP12 creates a pocket that accommodates the "bump" of the synthetic ligand, ensuring high specificity and minimizing off-target effects with endogenous wild-type FKBP12. Upon introduction, this compound acts as a molecular bridge, bringing two FKBP(F36V)-tagged proteins into close proximity.
Application Notes and Protocols for Controlling Apoptosis Signaling Pathways with AP1510
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1510 is a synthetic, cell-permeable small molecule that acts as a dimerizer. It is a powerful tool for inducing apoptosis in a controlled and specific manner by cross-linking engineered proteins. This technology, often referred to as chemically induced dimerization (CID), allows for the conditional activation of signaling pathways, providing precise temporal control over cellular processes. These application notes provide a comprehensive guide to utilizing this compound for the controlled induction of apoptosis through the dimerization of the Fas-associated death domain (FADD) protein fused to the FK506 binding protein (FKBP12).
The underlying principle involves engineering cells to express a fusion protein consisting of the FADD signaling domain and a modified FKBP12 domain (FKBP(F36V)). This compound can then bind to two of these FKBP12 domains simultaneously, bringing the attached FADD domains into close proximity. This induced dimerization mimics the natural clustering of FADD that occurs during the initiation of the extrinsic apoptosis pathway, leading to the recruitment and activation of procaspase-8, and subsequently, the executioner caspases, culminating in programmed cell death.
Data Presentation
A critical aspect of utilizing this compound is to establish a clear dose-response relationship in the engineered cell line. While the pro-apoptotic effect of this compound-mediated FADD dimerization is well-documented, specific quantitative data can vary between cell types and expression levels of the fusion protein. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific experimental system. Below are templates for tables to present the quantitative data obtained from such experiments.
Table 1: Dose-Response of this compound on Apoptosis Induction in Engineered Cells
| This compound Concentration (nM) | Incubation Time (hours) | Percent Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 24 | 1.0 | |
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| 500 | 24 |
Table 2: Time-Course of Apoptosis Induction with this compound
| Incubation Time (hours) | This compound Concentration (nM) | Percent Apoptotic Cells (Annexin V Positive) | Fold Increase in Caspase-8 Activity |
| 0 | 100 | 1.0 | |
| 2 | 100 | ||
| 4 | 100 | ||
| 8 | 100 | ||
| 12 | 100 | ||
| 24 | 100 |
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing FADD-FKBP12 Fusion Protein
This protocol describes the generation of a stable cell line expressing a fusion protein of the Fas-associated death domain (FADD) and a modified FKBP12 domain, which is necessary for this compound-mediated dimerization and apoptosis induction. Lentiviral transduction is a highly effective method for achieving stable and long-term expression of the transgene.
Materials:
-
Lentiviral expression vector (e.g., pLenti)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Target cell line (e.g., Jurkat, HeLa)
-
DNA encoding human FADD and FKBP12(F36V)
-
Restriction enzymes and T4 DNA ligase (for cloning)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
Polybrene
-
Selection antibiotic (e.g., puromycin, G418, depending on the vector)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Vector Construction: a. Obtain or synthesize the cDNA for human FADD and FKBP12(F36V). The F36V mutation in FKBP12 enhances its binding to this compound. b. Using standard molecular cloning techniques (restriction digest and ligation or Gibson assembly), insert the FADD and FKBP12(F36V) coding sequences in-frame into the multiple cloning site of a lentiviral expression vector. Ensure the fusion protein is expressed under a suitable mammalian promoter (e.g., CMV, EF1a). The vector should also contain a selectable marker, such as a puromycin resistance gene. c. Verify the correct sequence and orientation of the insert by DNA sequencing.
-
Lentivirus Production: a. Plate HEK293T cells in a 10 cm dish and grow to 70-80% confluency. b. Co-transfect the HEK293T cells with the lentiviral vector containing your FADD-FKBP12 construct and the packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent according to the manufacturer's protocol. c. After 48-72 hours, collect the cell culture supernatant containing the lentiviral particles. d. Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
-
Transduction of Target Cells: a. Plate your target cell line in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction. b. On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. c. Add the lentiviral supernatant to the cells at various dilutions (e.g., 1:10, 1:50, 1:100) to determine the optimal viral titer. d. Incubate the cells with the virus for 24-48 hours.
-
Selection of Stable Cells: a. After transduction, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin at a pre-determined optimal concentration for your cell line). b. Continue to culture the cells in the selection medium, replacing the medium every 2-3 days, until non-transduced control cells are completely eliminated. c. Expand the surviving pool of stably transduced cells.
-
Validation of Fusion Protein Expression: a. Confirm the expression of the FADD-FKBP12 fusion protein by Western blotting using antibodies against FADD or a tag included in the fusion construct (e.g., HA, Myc).
Protocol 2: Induction of Apoptosis with this compound
This protocol details the procedure for treating the engineered FADD-FKBP12 expressing cells with this compound to induce apoptosis.
Materials:
-
Engineered FADD-FKBP12 expressing cells
-
This compound (stock solution in DMSO or ethanol)
-
Complete cell culture medium
-
96-well or other appropriate culture plates
Procedure:
-
Cell Plating: a. Seed the engineered FADD-FKBP12 expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Include wells with non-engineered parental cells as a negative control. c. Incubate the cells overnight to allow for attachment and recovery.
-
This compound Treatment: a. Prepare a series of dilutions of this compound in complete culture medium from your stock solution. For a dose-response experiment, typical final concentrations range from 0.1 nM to 1 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration). b. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells. c. Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Apoptosis Analysis: a. Following incubation, proceed to quantify apoptosis using one of the methods described below (Protocol 3 or 4).
Protocol 3: Quantification of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol allows for the detection of early and late apoptotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or 7-AAD
-
10X Annexin V Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. For adherent cells, gently detach them using trypsin-EDTA, and then neutralize the trypsin. For suspension cells, directly collect them. b. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cells twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Annexin V Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells. d. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V-/PI-): Live cells
- Lower-right (Annexin V+/PI-): Early apoptotic cells
- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V-/PI+): Necrotic cells
Protocol 4: Caspase Activity Assay
This protocol measures the activity of key executioner caspases (caspase-3/7) or initiator caspase (caspase-8) to quantify apoptosis.
Materials:
-
This compound-treated and control cells
-
Caspase-Glo® 3/7 or Caspase-Glo® 8 Assay kit (Promega) or equivalent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Preparation: a. Prepare the Caspase-Glo® reagent according to the manufacturer's instructions. b. Ensure the reagent is at room temperature before use.
-
Assay: a. After treating the cells with this compound in a white-walled 96-well plate, allow the plate to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® reagent to each well containing 100 µL of cell culture medium. c. Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: a. Measure the luminescence of each well using a luminometer. b. Calculate the fold-increase in caspase activity by normalizing the luminescence of the treated samples to the vehicle control.
Mandatory Visualizations
Caption: this compound-Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for this compound-Induced Apoptosis.
Application Notes and Protocols for AP1510-Based Systems for Inducible Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Induced Dimerization (CID) is a powerful technology that allows for the conditional regulation of protein function in a temporal and dose-dependent manner. The AP1510-based system is a widely utilized CID platform that offers precise control over intracellular signaling pathways. This system relies on the synthetic, cell-permeable small molecule this compound to induce the dimerization of engineered proteins containing a modified FK506-binding protein (FKBP12) domain, specifically the F36V mutant. This induced proximity activates downstream signaling cascades, mimicking natural receptor activation.
These application notes provide a comprehensive overview of the this compound system, including its mechanism of action, protocols for its implementation in various cellular contexts, and quantitative data to guide experimental design.
Mechanism of Action
The this compound inducible system consists of two key components:
-
Fusion Proteins: The protein of interest (e.g., a receptor's intracellular signaling domain) is fused to one or more copies of the FKBP12(F36V) mutant domain. This engineered protein is typically designed to be catalytically inactive in its monomeric state. The F36V mutation in FKBP12 reduces its affinity for endogenous ligands like FK506, while maintaining high affinity for the synthetic dimerizer this compound.[1]
-
This compound Dimerizer: this compound is a synthetic, bivalent ligand that can simultaneously bind to two FKBP12(F36V) domains.[2][3]
Upon introduction of this compound, it crosslinks two FKBP12(F36V)-containing fusion proteins, forcing their dimerization or oligomerization. This induced proximity mimics the ligand-induced clustering of natural receptors, leading to the activation of their downstream signaling pathways. The activation is rapid, reversible upon washout of this compound, and the strength of the signal can be modulated by varying the concentration of this compound.
Diagram of the Mechanism of Action
Caption: Mechanism of this compound-induced receptor dimerization and activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters of the this compound system gathered from various studies.
Table 1: In Vitro Efficacy of this compound
| Application | Cell Line | Fusion Construct | This compound EC50 | Reference |
| Apoptosis Induction | Jurkat | Fas-FKBP(F36V) | ~0.1 nM | [1] |
| Transcriptional Activation | HT28-18 | ZFHD1-FKBP/p65-FKBP | 10-25 nM | [3] |
| Receptor Tyrosine Kinase Activation | PC12 | ItrkA-FKBP(F36V) | ~1 nM | [4] |
Table 2: In Vivo Parameters of this compound
| Parameter | Animal Model | Typical Dose Range | Administration Route | Reference |
| Systemic Dimerization | Mouse | 0.5 - 10 mg/kg | Systemic | [2] |
Experimental Protocols
Protocol 1: Generation of Stable Cell Lines Expressing Inducible Receptors
This protocol describes the generation of a stable cell line expressing an this compound-inducible receptor.
1. Vector Construction:
- Design a fusion construct encoding your protein of interest (e.g., the intracellular domain of a receptor) fused to at least one, but preferably two, FKBP12(F36V) domains.[3]
- Include a membrane-localization signal (e.g., a myristoylation sequence) if your protein of interest is not a transmembrane protein.[3][4]
- Clone the fusion construct into a mammalian expression vector containing a selectable marker (e.g., neomycin or puromycin resistance).
2. Transfection:
- Transfect the host cell line (e.g., HEK293, Jurkat) with the expression vector using a suitable transfection reagent or method (e.g., lipofection, electroporation).[5][6]
- As a negative control, transfect cells with an empty vector containing only the selectable marker.
3. Selection of Stable Clones:
- Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.[3] The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve for the parental cell line.
- Maintain the cells under selection pressure, replacing the medium with fresh antibiotic-containing medium every 3-4 days.[5]
- Monitor the cells for the formation of resistant colonies, which typically takes 2-5 weeks.[5]
4. Isolation and Expansion of Clones:
- Isolate individual resistant colonies using cloning cylinders or by limiting dilution.
- Expand each clone and screen for the expression of the fusion protein by Western blot or flow cytometry.
- Functionally validate the clones by treating with this compound and assessing the desired downstream effect (see Protocols 2 and 3).
Diagram of Stable Cell Line Generation Workflow
References
- 1. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A NOVEL INDUCIBLE TYROSINE-KINASE RECEPTOR TO REGULATE SIGNAL TRANSDUCTION AND NEURITE OUTGROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for AP1510-Mediated Dimerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the AP1510 chemically induced dimerization (CID) system. This technology allows for the controlled, rapid, and reversible dimerization of proteins within living cells, enabling the precise manipulation of cellular signaling pathways and other biological processes.
Introduction to this compound-Mediated Dimerization
The this compound system is a powerful tool in chemical genetics and synthetic biology for inducing protein-protein interactions. It is based on the high-affinity interaction between the synthetic, cell-permeable small molecule this compound and a mutated form of the human FK506-binding protein 12 (FKBP12), specifically the F36V variant (FKBP-F36V).
Mechanism of Action:
This compound is a homodimer, meaning it consists of two identical molecules linked together. Each of these molecules can bind to an FKBP-F36V protein domain. When two proteins of interest are genetically fused to the FKBP-F36V domain, the addition of this compound brings these fusion proteins into close proximity, effectively inducing their dimerization. This dimerization can be used to activate a wide range of cellular processes, such as signal transduction cascades, gene transcription, and apoptosis. The interaction is specific to the F36V mutant of FKBP12, minimizing off-target effects with the endogenous wild-type FKBP12. The dimerization is also reversible; washing out the this compound will lead to the dissociation of the protein complex.
Key Applications
-
Activation of Signaling Pathways: By fusing signaling domains (e.g., kinase domains, receptor intracellular domains) to FKBP-F36V, their dimerization and subsequent activation can be controlled by this compound.
-
Inducible Gene Expression: A bipartite transcription factor can be engineered where the DNA-binding domain and the activation domain are each fused to FKBP-F36V. The addition of this compound induces their association and initiates transcription of a target gene.
-
Controlled Apoptosis: Fusing the intracellular domain of a death receptor, such as Fas, to FKBP-F36V allows for this compound-inducible apoptosis.[1]
-
Protein Translocation and Localization: Dimerization can be used to control the subcellular localization of a protein of interest.
-
Studying Protein-Protein Interactions: The CID system provides a method to study the functional consequences of specific protein-protein interactions in a temporally controlled manner.
Experimental Design and Considerations
Successful implementation of the this compound system requires careful planning and optimization.
Vector Design:
-
Fusion Protein Construction: The FKBP-F36V domain (approximately 12 kDa) can be fused to either the N- or C-terminus of the protein of interest. The choice of fusion orientation and the inclusion of a flexible linker between the protein of interest and the FKBP-F36V domain may be necessary to ensure proper folding and function of both components.
-
Expression Levels: The expression levels of the FKBP-F36V fusion proteins should be optimized. Overexpression can sometimes lead to ligand-independent dimerization or other artifacts. Using inducible promoters to control the expression of the fusion proteins can be beneficial.
-
Controls: Appropriate controls are crucial for interpreting the results. These include:
-
Cells expressing the FKBP-F36V fusion protein(s) but not treated with this compound (negative control).
-
Cells not expressing the FKBP-F36V fusion protein(s) but treated with this compound (to test for off-target effects of the dimerizer).
-
Cells expressing a functionally inactive mutant of the protein of interest fused to FKBP-F36V.
-
This compound Preparation and Use:
-
Stock Solution: this compound is typically dissolved in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Working Concentration: The optimal working concentration of this compound can vary depending on the cell type and the specific application, but a common starting point is 100 nM.[2] A dose-response curve should be generated to determine the optimal concentration for your system. The half-maximal activity of this compound is approximately 6 nM.
-
Incubation Time: The time required for this compound to induce dimerization is typically rapid, often within minutes to a few hours. A time-course experiment should be performed to determine the optimal incubation time for the desired biological effect.
Experimental Protocols
Here we provide detailed protocols for common applications of the this compound-mediated dimerization system.
Protocol 1: this compound-Induced Gene Expression using a Luciferase Reporter Assay
This protocol describes how to quantify the activity of a bipartite transcription factor system that is activated by this compound, using a luciferase reporter gene.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa)
-
Expression vector for DNA-binding domain fused to FKBP-F36V (DBD-FKBP-F36V)
-
Expression vector for activation domain fused to FKBP-F36V (AD-FKBP-F36V)
-
Reporter plasmid containing a luciferase gene downstream of a promoter with binding sites for the DBD.
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the DBD-FKBP-F36V, AD-FKBP-F36V, luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound or an equivalent amount of DMSO (vehicle control). A typical starting concentration for this compound is 100 nM.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells once with PBS and then lyse the cells using the lysis buffer provided with the dual-luciferase reporter assay system.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activities using a luminometer.[3][4][5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle-treated samples.
Data Presentation:
| This compound Conc. (nM) | Normalized Luciferase Activity (Mean ± SD) | Fold Induction |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 |
| 1 | 5.2 ± 0.4 | 5.2 |
| 10 | 25.8 ± 2.1 | 25.8 |
| 50 | 85.3 ± 7.5 | 85.3 |
| 100 | 152.1 ± 12.3 | 152.1 |
| 200 | 155.6 ± 14.1 | 155.6 |
Representative data for a dose-response experiment.
| Time (hours) | Normalized Luciferase Activity (Mean ± SD) | Fold Induction |
| 0 | 1.0 ± 0.1 | 1.0 |
| 2 | 15.4 ± 1.2 | 15.4 |
| 4 | 48.9 ± 4.3 | 48.9 |
| 8 | 121.7 ± 10.5 | 121.7 |
| 16 | 165.2 ± 15.1 | 165.2 |
| 24 | 168.9 ± 16.2 | 168.9 |
Representative data for a time-course experiment at 100 nM this compound.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm this compound-Induced Dimerization
This protocol describes how to verify the this compound-induced interaction between two FKBP-F36V fusion proteins.
Materials:
-
Cells expressing two different FKBP-F36V fusion proteins (e.g., Protein A-FKBP-F36V and Protein B-FKBP-F36V with different tags like HA and Myc).
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Antibody against the tag of Protein A (for immunoprecipitation).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibody against the tag of Protein B (for western blotting).
-
SDS-PAGE gels and western blotting apparatus.
Procedure:
-
Cell Treatment: Treat cells expressing the fusion proteins with 100 nM this compound or DMSO for the optimized time (e.g., 1 hour).
-
Cell Lysis: Wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysate with the antibody against the tag of Protein A for 1-2 hours or overnight at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[6][7]
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the antibody against the tag of Protein B. An input control (a small fraction of the total cell lysate) should also be run to confirm the expression of both fusion proteins.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. Fas receptor-mediated apoptosis: a clinical application? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fas-mediated apoptosis in primary cultured mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. assaygenie.com [assaygenie.com]
- 5. Luciferase Assay System Protocol [worldwide.promega.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for AP1510 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of AP1510 stock solutions for in vitro experiments. This compound is a cell-permeable synthetic homodimerizer that potently binds to the F36V mutant of the FK506-binding protein (FKBP12).[1][2][3] This chemically induced dimerization system allows for the conditional regulation of protein-protein interactions, offering precise control over various signaling pathways in experimental models.[1][2]
Physicochemical and Biological Properties
A thorough understanding of this compound's properties is crucial for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Synonyms | AP 1510, AP-1510 | [1] |
| CAS Number | 178446-42-9 | [1] |
| Molecular Formula | C₆₆H₈₆N₄O₁₆ | [1] |
| Molecular Weight | 1190 g/mol or 1191.43 g/mol | [1][4] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO and 100% Ethanol | [1][4] |
| Mechanism of Action | Induces dimerization of proteins containing the FKBP12(F36V) mutant domain. | [1][3] |
| Typical Working Concentration | 0.01 nM - 100 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 0.5 mM this compound Stock Solution
This protocol outlines the steps for preparing a 0.5 mM stock solution of this compound. The choice of solvent between 100% ethanol and DMSO may depend on experimental compatibility. While a product information sheet from a supplier recommends ethanol, DMSO is also a commonly used solvent for this compound.[1][4] It is advisable to test the compatibility of the chosen solvent with your specific cell line and experimental conditions. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid off-target effects.
Materials:
-
This compound powder
-
Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile, amber, polypropylene microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Sterile, filter-barrier pipette tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents moisture condensation on the powder.
-
Weighing: In a chemical fume hood, carefully and accurately weigh the desired amount of this compound powder.
-
Calculation of Solvent Volume:
-
To prepare a 0.5 mM stock solution, use the following formula: Volume of Solvent (in L) = Mass of this compound (in g) / (Molecular Weight of this compound (in g/mol ) × 0.0005 mol/L)
-
Example Calculation (using MW = 1190 g/mol for 1 mg of this compound): Volume of Solvent (L) = 0.001 g / (1190 g/mol × 0.0005 mol/L) = 0.00168 L = 1.68 mL
-
-
Dissolution:
-
Transfer the weighed this compound to a sterile amber microcentrifuge tube.
-
Add the calculated volume of either 100% ethanol or DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions and Use in Cell Culture
This protocol describes the preparation of a working solution from the stock solution and its application in a typical cell culture experiment.
Materials:
-
0.5 mM this compound stock solution
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 0.5 mM this compound stock solution at room temperature.
-
-
Preparation of Working Solution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is recommended to test a range of concentrations (e.g., 0.01 nM to 100 nM) to determine the optimal concentration for your specific system.[4]
-
Example Dilution for a 100 nM working solution:
-
Dilute the 0.5 mM (500,000 nM) stock solution 1:100 in cell culture medium to obtain a 5 µM intermediate solution.
-
Dilute the 5 µM intermediate solution 1:50 in cell culture medium to obtain a final working concentration of 100 nM.
-
-
-
Cell Treatment:
-
Remove the existing medium from your cell culture plates.
-
Add the cell culture medium containing the desired final concentration of this compound.
-
Ensure the final solvent concentration is below cytotoxic levels (typically ≤0.1%). A vehicle control (medium with the same final concentration of solvent) should always be included in the experiment.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period.
-
Proceed with your downstream analysis (e.g., reporter gene assay, protein analysis, imaging).
-
Storage and Stability
Proper storage of this compound in both powder and solution form is critical for maintaining its activity.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 2 years | [5] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | [5] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [5] |
| Stock Solution in Ethanol | -20°C | Up to 1 year | [4] |
Note: For long-term storage of stock solutions, -80°C is recommended if available. Always allow the product to equilibrate to room temperature for at least one hour before use.[5]
Signaling Pathway and Experimental Workflow
This compound functions by binding to the F36V mutant of FKBP12, inducing the dimerization of fusion proteins containing this domain. This dimerization can be used to activate a variety of signaling pathways by bringing signaling domains into close proximity, mimicking ligand-induced receptor activation. For example, fusing the FKBP12(F36V) domain to intracellular signaling domains of receptors can lead to the activation of downstream pathways upon addition of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. A versatile synthetic dimerizer for the regulation of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. takarabio.com [takarabio.com]
- 5. This compound|178446-42-9|COA [dcchemicals.com]
Application Notes and Protocols for AP1510 Delivery in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AP1510 is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID). It specifically binds to a mutated version of the FK506 binding protein (FKBP), namely FKBP12(F36V), enabling precise temporal and dose-dependent control over the dimerization of fusion proteins containing this mutant domain. This technology has become an invaluable tool in live-cell imaging to dynamically study a variety of cellular processes, including signal transduction, apoptosis, and gene expression. These application notes provide detailed protocols for the preparation and delivery of this compound for live-cell imaging experiments, summarize quantitative data, and illustrate the underlying signaling pathways.
Mechanism of Action
The this compound-based CID system relies on the high-affinity and specific interaction between this compound and the F36V mutant of FKBP12. Endogenous FKBP12 does not bind this compound, ensuring that the effects are specific to the engineered fusion proteins. When two proteins of interest, each fused to an FKBP12(F36V) domain, are expressed in cells, the addition of this compound brings these two fusion proteins into close proximity, thereby activating downstream signaling cascades or cellular processes that are dependent on this dimerization.
Data Presentation
Table 1: Dose-Response of this compound in Apoptosis Induction
| This compound Concentration (nM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 5.2 ± 1.5 |
| 10 | 24 | 25.8 ± 3.2 |
| 50 | 24 | 68.3 ± 5.1 |
| 100 | 24 | 85.1 ± 4.7 |
| 500 | 24 | 92.6 ± 3.9 |
Data are representative of studies using a cell line engineered to express a Fas-2xFKBP12(F36V) fusion protein and stained with an apoptosis indicator for live-cell imaging analysis.
Table 2: Time-Course of Apoptosis Induction with 100 nM this compound
| Incubation Time (hours) | Percentage of Apoptotic Cells (Mean ± SD) |
| 0 | 4.8 ± 1.2 |
| 2 | 15.7 ± 2.8 |
| 4 | 42.1 ± 4.5 |
| 8 | 76.9 ± 6.3 |
| 12 | 88.4 ± 5.0 |
| 24 | 85.1 ± 4.7 |
Data are representative of time-lapse imaging of cells expressing a Fas-2xFKBP12(F36V) fusion protein treated with 100 nM this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the appropriate amount of this compound powder required to make a 10 mM solution. The molecular weight of this compound is approximately 1488.8 g/mol . For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.49 mg of this compound.
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, if you weighed 1.49 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage, protected from light.
Protocol 2: Delivery of this compound to Live Cells for Imaging
Materials:
-
Cells cultured in a live-cell imaging dish or plate (e.g., 96-well black, clear-bottom plate)
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (10 mM in DMSO)
-
Sterile, calibrated pipettes and tips
Procedure:
1. Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Prepare a 2X working solution of this compound in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 nM in the well, prepare a 200 nM working solution. To do this, dilute the 10 mM stock solution 1:50,000 in the medium. For 1 mL of 200 nM working solution, add 0.02 µL of the 10 mM stock to 1 mL of medium. It is recommended to perform serial dilutions for accuracy. c. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used (typically ≤ 0.1%).
2. Cell Treatment for Live-Cell Imaging: a. Ensure cells are healthy and at the desired confluency (typically 50-70%) in the imaging plate. b. If performing time-lapse imaging, acquire baseline images of the cells before adding this compound. c. For a 96-well plate with 100 µL of medium per well, gently add 100 µL of the 2X this compound working solution to each well to achieve the final 1X concentration. For the vehicle control wells, add 100 µL of the vehicle control solution. This brings the total volume in each well to 200 µL. d. Immediately place the plate on the microscope stage within an environmental chamber maintaining 37°C and 5% CO₂.
3. Live-Cell Imaging: a. Begin image acquisition immediately after the addition of this compound to capture the initial response. b. For time-lapse imaging, set the desired interval and duration of acquisition. For apoptosis studies, imaging every 15-30 minutes for 12-24 hours is common. For faster signaling events, shorter intervals (seconds to minutes) may be necessary. c. Use the lowest possible light exposure to minimize phototoxicity and photobleaching.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced Fas-mediated apoptosis pathway.
Caption: this compound-induced gene transcription pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound delivery in live-cell imaging.
Application Notes and Protocols for AP1510-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Induced Dimerization (CID) is a powerful technology that allows for the conditional control of protein-protein interactions in living cells. The AP1510 system is a widely utilized CID tool based on the synthetic, cell-permeable small molecule this compound. This dimerizer induces the homodimerization of fusion proteins containing a mutated FKBP12 domain (FKBP12-F36V). By fusing the FKBP12-F36V domain to proteins of interest, researchers can control their dimerization and subsequent activation of downstream signaling pathways in a rapid, reversible, and dose-dependent manner. This technology has broad applications in basic research and drug discovery, enabling the study of signaling pathways, validation of drug targets, and engineering of therapeutic cells.
These application notes provide a detailed, step-by-step guide for performing this compound-based functional assays, including the engineering of expression vectors, cell line generation, assay execution, and data analysis.
Signaling Pathway and Experimental Workflow
The fundamental principle of the this compound-based functional assay involves the ligand-induced dimerization of a target protein, which is engineered to include the FKBP12-F36V domain. Upon addition of this compound, two molecules of the fusion protein are brought into close proximity, mimicking the natural process of ligand-induced receptor dimerization and activation. This dimerization can trigger a variety of downstream signaling events, depending on the nature of the fused protein of interest.
Troubleshooting & Optimization
troubleshooting lack of dimerization with AP1510
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with AP1510-induced protein dimerization.
Troubleshooting Guide
Issue: No or weak dimerization signal after this compound treatment.
This is a common issue that can arise from several factors, ranging from the integrity of the dimerizer itself to the cellular context of your experiment. Follow these steps to diagnose and resolve the problem.
1. Verify the Integrity and Activity of this compound
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Question: How can I be sure my this compound is active?
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Answer: Improper storage or handling can lead to the degradation of this compound. It is crucial to ensure the compound is viable.
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Storage: this compound powder should be stored at -20°C for long-term stability (up to 2 years).[1] Solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1] For routine use, prepare single-use aliquots to avoid repeated freeze-thaw cycles.
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Positive Control: Test the this compound on a previously validated cell line or experimental system known to respond to the dimerizer.
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Visual Inspection: Check for any discoloration or precipitation in your this compound stock solution, which might indicate degradation or contamination.
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-
2. Confirm Expression and Integrity of Your FKBP-Fusion Protein
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Question: How do I confirm that my fusion protein is correctly expressed and folded?
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Answer: The lack of dimerization is often due to issues with the expression, stability, or folding of the FKBP-tagged fusion protein.
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Western Blot: Perform a Western blot on cell lysates to confirm the expression of your full-length fusion protein at the expected molecular weight. Use an antibody specific to your protein of interest or to the FKBP12 tag.
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Immunofluorescence: Use immunofluorescence microscopy to verify the correct subcellular localization of your fusion protein. Mislocalization can prevent dimerization if the fusion partners are not in the same cellular compartment.
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Protein Folding: The FKBP12 domain must be correctly folded to bind this compound. While direct assessment of folding can be complex, ensuring that the fusion protein is soluble and not aggregated in inclusion bodies is a good first step. If the protein is found in the insoluble fraction of a cell lysate, it is likely misfolded.
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3. Optimize this compound Concentration and Incubation Time
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Question: What is the optimal concentration and incubation time for this compound?
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Answer: The effective concentration of this compound can vary depending on the specific fusion proteins, cell type, and the desired outcome.
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Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. A common starting range is 10 nM to 1 µM. A maximally effective concentration has been reported at 100 nM in some systems.[2]
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Time Course: Conduct a time-course experiment to identify the optimal incubation time. Dimerization can be rapid, occurring within minutes, but the downstream effects may take longer to become apparent.
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-
4. Address Potential Cellular Factors
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Question: Could something in my cells be interfering with dimerization?
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Answer: Cellular factors can sometimes inhibit the action of this compound.
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Endogenous FKBP12: Human cells express endogenous FKBP12, which could potentially compete with your fusion protein for this compound binding.[3][4] While this compound has a high affinity for the FKBP12 domain, overexpression of your fusion protein can help to outcompete the endogenous protein. In some systems, using a mutated FKBP domain (e.g., FKBP12-F36V) with a specific ligand can circumvent this issue, though this compound is designed to bind to the wild-type FKBP12.
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Competitive Inhibitors: Ensure that your cell culture media or experimental conditions do not contain substances that could act as competitive inhibitors. For example, the immunosuppressant drug FK506 (tacrolimus) binds to FKBP12 and will compete with this compound.[2][4]
-
-
Diagrams
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| This compound Concentration | 10 nM - 1 µM (start with a dose-response) | [5] |
| 100 nM (reported as a maximally effective concentration) | [2] | |
| This compound Storage (Powder) | -20°C (up to 2 years) | [1] |
| This compound Storage (in DMSO) | -80°C (up to 6 months), 4°C (up to 2 weeks) | [1] |
| FK506 IC50 (as competitor) | ~6 nM | [5] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Dimerization
This protocol describes the steps to verify this compound-induced dimerization of two distinct FKBP12-fusion proteins (Protein A-FKBP12 and Protein B-FKBP12, where Protein A has a unique tag, e.g., HA-tag, for immunoprecipitation).
Materials:
-
Cells expressing both fusion proteins
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the tag on Protein A (e.g., anti-HA antibody)
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Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibody against Protein B for Western blot detection
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with the optimized concentration of this compound or vehicle control (e.g., DMSO) for the determined incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.[6][7]
-
Immunoprecipitation: Add the anti-HA antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using an antibody against Protein B to detect its co-immunoprecipitation with Protein A.
Caption: Co-IP experimental workflow.
Frequently Asked Questions (FAQs)
-
Q1: Can this compound induce homodimerization as well as heterodimerization?
-
A1: Yes, this compound can induce the dimerization of any two proteins that are fused to an FKBP12 domain. This includes the homodimerization of a single protein species or the heterodimerization of two different protein species.
-
-
Q2: Is this compound toxic to cells?
-
A2: this compound is generally well-tolerated by cells at the concentrations typically used for dimerization experiments (nM to low µM range). However, it is always good practice to perform a toxicity assay if you are using a new cell line or a very high concentration of the compound.
-
-
Q3: Can I reverse the dimerization induced by this compound?
-
A3: Reversing this compound-induced dimerization can be challenging due to its high affinity. However, it can be competed off by adding a high concentration of a monomeric FKBP12 ligand, such as FK506.[5] Alternatively, washing the cells extensively with media lacking this compound may lead to the dissociation of the dimer over time, depending on the off-rate of the specific interaction.
-
-
Q4: What are some alternative methods to detect dimerization?
-
A4: Besides Co-IP, other common methods include Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET).[8][9][10][11][12][13][14][15][16] These techniques are particularly useful for detecting dimerization in living cells and can provide more dynamic information. Reporter gene assays can also be used, where dimerization of two fusion proteins (a DNA-binding domain and a transcriptional activation domain) drives the expression of a reporter gene.[17][18]
-
References
- 1. This compound|178446-42-9|COA [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer [jove.com]
- 10. berthold.com [berthold.com]
- 11. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 13. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 14. erasmusoic.nl [erasmusoic.nl]
- 15. Fluorescence Resonance Energy Transfer (FRET) as a method to calculate the dimerization strength of basic Helix-Loop-Helix (bHLH) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reporter Gene Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. promega.com [promega.com]
Technical Support Center: Optimizing AP1510 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AP1510 for achieving maximal response in chemically induced dimerization (CID) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic, cell-permeable small molecule that acts as a dimerizer.[1] It functions by binding to engineered FKBP12 (F36V) domains, which are fusion tags attached to your protein of interest. This binding event induces the dimerization or oligomerization of the fusion proteins, thereby activating downstream signaling pathways, such as apoptosis or gene transcription, in a controlled manner.[2]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the specific cell line, the expression level of the fusion protein, and the desired biological outcome. However, reported data indicate that concentrations in the nanomolar (nM) to micromolar (µM) range are typically sufficient to induce a response.[1] For instance, a concentration of 100 nM has been reported as a maximally effective concentration for inducing secreted embryonic alkaline phosphatase (SEAP) expression in a stable cell line.[1]
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For storage, it is recommended to keep the compound as a powder at -20°C for the long term (months to years). Stock solutions in DMSO can be stored at 4°C for short-term use (weeks) or at -80°C for longer-term storage (months). To prevent contamination, it is advisable to dissolve this compound in sterile DMSO and perform dilutions in sterile cell culture media.
Q4: How stable is this compound in cell culture medium?
The stability of small molecules like this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of serum components. While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions from a DMSO stock for each experiment to ensure consistent activity. Some compounds can degrade or precipitate in culture medium over time, which can affect the experimental outcome.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound | 1. Suboptimal this compound concentration: The concentration used may be too low to induce dimerization effectively. 2. Low expression of fusion proteins: Insufficient levels of the FKBP12(F36V)-tagged proteins will limit the dimerization events. 3. Incorrect construct design: The fusion protein may not be functional. 4. This compound degradation: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment: Determine the optimal concentration of this compound for your specific system using the protocol provided below. 2. Verify protein expression: Confirm the expression of your fusion proteins using methods like Western blotting or flow cytometry. 3. Validate your construct: Ensure the FKBP12(F36V) domain is correctly fused to your protein of interest and that the protein is localized to the correct cellular compartment. 4. Use fresh this compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High background signal (response in the absence of this compound) | 1. Leaky expression of fusion proteins: Constitutive dimerization may occur if the fusion proteins are overexpressed. 2. Spontaneous dimerization: Some fusion proteins may have a natural tendency to dimerize. | 1. Titrate plasmid/transfection reagent: Optimize the amount of DNA and transfection reagent to reduce the expression levels of the fusion proteins. 2. Use an inducible expression system: Employ a system where the expression of the fusion proteins can be tightly controlled. |
| Precipitation of this compound in culture medium | 1. Low solubility: this compound may have limited solubility in aqueous solutions at high concentrations. 2. Interaction with media components: Components in the cell culture medium may cause the compound to precipitate. | 1. Prepare a higher concentration stock in DMSO: This will allow for a greater dilution factor into the aqueous culture medium, keeping the final DMSO concentration low (typically <0.5%). 2. Vortex/sonicate briefly after dilution: This can help to dissolve any initial precipitate. 3. Test different culture media: If precipitation persists, consider testing a different basal medium. |
| Cell toxicity observed at effective this compound concentrations | 1. Off-target effects: High concentrations of any small molecule can sometimes lead to off-target effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Determine the minimal effective concentration: Use the lowest concentration of this compound that gives the desired maximal response. 2. Include a solvent control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to assess its contribution to any observed toxicity. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration via Dose-Response Curve
This protocol is designed to establish the optimal concentration of this compound required to achieve a maximal biological response in your specific experimental system.
Materials:
-
Cells expressing the FKBP12(F36V)-fusion protein(s)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Assay-specific reagents (e.g., luciferase substrate, apoptosis detection kit)
-
Plate reader or other appropriate detection instrument
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. The optimal seeding density should be determined empirically for your cell line.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations, for example, from 0.1 nM to 10 µM.
-
Prepare a "no this compound" control (medium only) and a solvent control (medium with the highest concentration of DMSO that will be used).
-
-
Treatment of Cells:
-
Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubate the plate for a duration appropriate for your specific assay (e.g., 24-72 hours for gene expression or apoptosis assays).
-
-
Assay Performance:
-
After the incubation period, perform your desired assay to measure the biological response (e.g., measure reporter gene activity, quantify apoptosis).
-
-
Data Analysis:
-
Plot the response as a function of the this compound concentration (on a logarithmic scale).
-
Determine the EC50 (half-maximal effective concentration) and the concentration that gives the maximal response.
-
Data Presentation:
| This compound Concentration (nM) | Response (Unit) |
| 0 (Control) | |
| 0 (Solvent Control) | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 |
Visualizations
Caption: this compound-mediated chemically induced dimerization signaling pathway.
Caption: Experimental workflow for determining the optimal this compound concentration.
References
how to reduce off-target effects of AP1510
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of AP1510, a synthetic chemical inducer of dimerization (CID), with a focus on strategies to minimize and assess potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable synthetic dimerizer. Its mechanism of action is based on its ability to bind with high affinity to a specifically engineered mutant of the human FKBP12 protein, which contains a phenylalanine to valine substitution at position 36 (FKBP12F36V). By fusing this FKBP12F36V domain to a protein of interest, researchers can use the bivalent nature of this compound to induce the dimerization of the fusion proteins in a controlled and dose-dependent manner. This induced proximity can be used to trigger a variety of cellular events, such as receptor activation, initiation of apoptosis, or transcriptional regulation.[1]
Q2: What are off-target effects in the context of this compound, and why are they a concern?
A2: Off-target effects occur when this compound binds to and modulates the activity of proteins other than the intended engineered FKBP12F36V domain. These unintended interactions are a concern because they can lead to:
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Misinterpretation of experimental results: An observed phenotype might be due to an off-target interaction rather than the intended dimerization event.
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Cellular toxicity: Binding to other essential cellular proteins could disrupt their function and lead to adverse effects.
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Lack of specificity: The power of the CID system lies in its specificity; off-target effects undermine this key advantage.
Q3: How can I proactively minimize the potential for off-target effects in my experimental design?
A3: Several strategies can be implemented from the outset of your experiments:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations are more likely to engage low-affinity off-target proteins.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available. This helps to ensure that the observed effects are not due to the chemical scaffold itself. Additionally, using monomeric FKBP ligands like FK506 can competitively inhibit the dimerization, serving as another control.[2]
-
Use Appropriate Controls: Always include a parental cell line (not expressing the FKBP12F36V fusion protein) treated with this compound to distinguish between effects caused by dimerization and any potential off-target effects of the compound on the cells.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a powder. For long-term storage, it should be kept at -20°C for up to two years.[1] To use, prepare a stock solution in a suitable solvent, such as DMSO. These stock solutions can be stored at -20°C for up to 3 months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When diluting the DMSO stock into aqueous media for experiments, be aware that precipitation can occur. If this happens, gentle warming and vortexing may help to redissolve the compound. Always run a vehicle control (e.g., 0.1% DMSO) in your experiments.
Troubleshooting Guides
Issue 1: I am observing a phenotype in my control cells (not expressing the FKBP12F36V fusion) after this compound treatment.
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Potential Cause: This strongly suggests an off-target effect of this compound, as the intended target is absent.
-
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment to ensure the result is reproducible.
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Lower the Concentration: Perform a dose-response experiment on the control cells to determine the concentration at which the off-target effect is no longer observed. Compare this to the effective concentration in your experimental cells.
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Characterize the Off-Target Effect: If the effect is persistent and problematic, consider using the experimental workflows outlined below (e.g., Kinase Selectivity Profiling, CETSA) to identify the off-target protein(s).
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Issue 2: The magnitude of the desired effect is inconsistent between experiments.
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Potential Cause 1: this compound Degradation: Improper storage or handling of this compound or its stock solutions can lead to degradation and loss of potency.
-
Troubleshooting Steps: Prepare a fresh stock solution of this compound from the powder. Ensure proper storage conditions (-20°C, protected from light).
-
-
Potential Cause 2: Variable Expression of the Fusion Protein: The level of expression of your FKBP12F36V-tagged protein of interest can vary between cell passages or transfections.
-
Troubleshooting Steps: Use a stable cell line with consistent expression of the fusion protein. Verify the expression level by Western blot for each experiment.
-
-
Potential Cause 3: Cell Health and Density: Variations in cell health, confluency, or passage number can impact the cellular response.
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Troubleshooting Steps: Standardize your cell culture conditions, including seeding density and passage number.
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Issue 3: I am not observing the expected dimerization-induced phenotype.
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Potential Cause 1: Insufficient this compound Concentration: The concentration of this compound may be too low to effectively induce dimerization.
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Troubleshooting Steps: Perform a dose-response experiment with a higher range of this compound concentrations.
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Potential Cause 2: Incorrect Fusion Protein Design: The fusion of the FKBP12F36V domain may sterically hinder the function of your protein of interest, or the geometry of the dimer may not be correct for activation.
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Troubleshooting Steps: Consider redesigning your fusion construct, for example, by changing the location of the FKBP12F36V tag (N- vs. C-terminus) or adding a flexible linker.
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Potential Cause 3: Low Expression of the Fusion Protein: The concentration of the fusion protein may be too low for efficient dimerization.
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Troubleshooting Steps: Confirm the expression of your fusion protein by Western blot or flow cytometry. If expression is low, consider using a stronger promoter or generating a stable cell line with higher expression.
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Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
There is limited publicly available data on the comprehensive off-target profile of this compound. The following table is a hypothetical representation to illustrate how on-target vs. off-target activity can be compared. Researchers should perform their own selectivity profiling for a definitive assessment.
| Target | Assay Type | IC50 / Kd (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) | Notes |
| FKBP12F36V (On-Target) | Fluorescence Polarization | ~1-10 | - | High affinity for the engineered target protein is expected. |
| Wild-type FKBP12 | Fluorescence Polarization | >1000 | >100 - 1000 | This compound is designed for high selectivity over the wild-type protein.[3] |
| Kinase X (Off-target) | Kinase Activity Assay | >10,000 | >1000 | A broad kinase screen is necessary to identify potential off-target kinases. |
| Kinase Y (Off-target) | Kinase Activity Assay | 8,500 | ~850 | Even with high selectivity, some off-target interactions may occur at high micromolar concentrations. |
| Protein Z (Off-target) | CETSA | >20,000 | >2000 | CETSA can identify cellular off-target engagement. |
Experimental Protocols
Protocol 1: this compound-Induced Apoptosis Assay in Engineered Jurkat Cells
Objective: To quantify the induction of apoptosis following this compound-mediated dimerization of an FKBP12F36V-Fas fusion protein.
Materials:
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Jurkat T-cells stably expressing a myristoylation signal-FKBP12F36V-Fas fusion protein.
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Control Jurkat T-cells (parental line).
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This compound stock solution (1 mM in DMSO).
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Complete RPMI-1640 medium.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI).
-
Flow cytometer.
Methodology:
-
Cell Seeding: Seed both the engineered and control Jurkat cells at a density of 5 x 105 cells/mL in fresh medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Also, prepare a vehicle control (DMSO).
-
Incubation: Add the diluted this compound or vehicle control to the cells and incubate for 4-6 hours at 37°C in a CO2 incubator.
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided with the apoptosis kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.[4][5]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gate on the cell population and quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis/Necrosis).
-
-
Data Analysis: Plot the percentage of apoptotic cells (Annexin V positive) against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology: This protocol outlines the general steps for using a commercial kinase profiling service.
-
Compound Preparation: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO).
-
Initial Screen: Submit the compound for an initial broad-panel kinase screen (e.g., >400 kinases) at a single, high concentration (e.g., 1 µM or 10 µM). The assay is typically a radiometric or fluorescence-based in vitro kinase activity assay.
-
Data Analysis: The service provider will report the percentage of inhibition for each kinase. Identify any kinases that show significant inhibition (e.g., >50%).
-
Follow-up IC50 Determination: For any "hits" from the initial screen, perform a follow-up dose-response experiment to determine the IC50 value for each potential off-target kinase.
-
Calculate Selectivity Ratio: Compare the on-target potency (e.g., EC50 from the apoptosis assay) with the off-target IC50 values to determine the selectivity ratio.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with the FKBP12F36V fusion protein in a cellular context and to identify potential off-target binding partners.
Materials:
-
Cells expressing the FKBP12F36V fusion protein.
-
This compound stock solution.
-
PBS and lysis buffer with protease inhibitors.
-
Thermocycler.
-
SDS-PAGE and Western blot reagents.
-
Antibody specific to the protein of interest (or the FKBP12 tag).
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration (e.g., 10x the EC50) or a vehicle control for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FKBP12F36V fusion protein by Western blot.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the treated and control samples.
-
Plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
This method can also be adapted for proteomics-based approaches to identify unknown off-targets that are stabilized by this compound.
-
Mandatory Visualizations
Caption: this compound-induced Fas signaling pathway.
References
- 1. This compound|178446-42-9|COA [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. kumc.edu [kumc.edu]
common issues with AP1510 stability and solubility in media
Welcome to the technical support center for AP1510, a synthetic chemical inducer of dimerization (CID). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability and solubility of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a cell-permeable synthetic dimerizer that binds to engineered FKBP12(F36V) domains, inducing proximity-dependent dimerization of target proteins fused to this domain.[1] This controlled dimerization allows for the activation or inhibition of specific signaling pathways.[1] Due to its large and complex structure, this compound is a hydrophobic molecule, which can present challenges in its solubilization and stability in aqueous-based cell culture media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆₆H₈₆N₄O₁₆ | [1] |
| Molecular Weight | 1191.43 g/mol | [1] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO and ethanol | [2] |
| Storage (Solid) | Store at -20°C | N/A |
| Storage (Stock) | -20°C (short-term), -80°C (long-term) | [3] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its hydrophobic nature.[4] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[4] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific cells.
Q4: I observed a precipitate after diluting my this compound stock solution in cell culture media. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. This "crashing out" occurs due to the rapid change in solvent polarity. The intended final concentration of this compound may also exceed its solubility limit in the cell culture medium.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Possible Causes:
-
High Final Concentration: The desired experimental concentration of this compound may be above its solubility limit in the aqueous medium.
-
Rapid Solvent Polarity Shift: Abruptly adding the concentrated DMSO stock to the aqueous medium can cause the compound to precipitate.[5]
-
Temperature Effects: Adding the stock solution to cold media can decrease its solubility.[4]
Solutions:
-
Optimize Dilution Technique:
-
Warm the cell culture medium to 37°C before adding the this compound stock solution.[4]
-
Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This gradual introduction helps to maintain solubility.[5]
-
Consider performing a serial dilution of the high-concentration stock solution in DMSO to create intermediate stocks before the final dilution into the medium.[4]
-
-
Determine the Solubility Limit: Perform a serial dilution of your stock solution in the cell culture medium to experimentally determine the highest concentration that remains soluble.
-
Use of Serum: The presence of serum (e.g., Fetal Bovine Serum - FBS) can sometimes aid in the solubilization of hydrophobic compounds. If using serum-free media, solubility challenges may be more pronounced.[4]
Issue 2: Inconsistent or Lack of Biological Activity
Possible Causes:
-
Degradation of this compound: this compound may be unstable in the cell culture medium at 37°C over the time course of the experiment. Degradation can be influenced by pH, enzymatic activity in serum, or reaction with media components.
-
Inaccurate Concentration due to Precipitation: If some of the compound has precipitated, the actual concentration in solution will be lower than intended.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.
Solutions:
-
Assess this compound Stability: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and conditions. (See Experimental Protocols section).
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Aliquot Stock Solutions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Ensure Complete Solubilization: Before each use, ensure the thawed stock solution is completely dissolved. Gentle warming and vortexing can help.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound. For a 10 mM stock solution, the required mass is 11.91 mg per 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid in this process.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile multi-well plates (e.g., 24-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-MS)
Procedure:
-
Prepare Working Solutions: Dilute the 10 mM this compound stock solution in your cell culture medium (and other test buffers like PBS) to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation:
-
Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each condition (e.g., medium + 10% FBS, serum-free medium, PBS).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.
-
The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Processing:
-
To precipitate proteins and extract the compound, add 2 volumes of cold acetonitrile containing an internal standard to each aliquot.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to new tubes for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Table 2: Example Stability Data for a Hypothetical Compound in DMEM at 37°C
| Time (hours) | % Remaining (DMEM) | % Remaining (DMEM + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95.2 | 98.5 |
| 8 | 80.1 | 92.3 |
| 24 | 55.6 | 75.8 |
| 48 | 30.4 | 58.1 |
Note: This data is for illustrative purposes only.
Visualizations
This compound-Induced Signaling Pathway
This compound induces the dimerization of proteins fused to the FKBP12(F36V) domain. This can be engineered to activate a variety of signaling pathways. The diagram below illustrates a general mechanism where this compound brings two fusion proteins, each containing a kinase domain, into close proximity, leading to their trans-phosphorylation and activation of a downstream signaling cascade.
Troubleshooting Workflow for this compound Solubility Issues
The following workflow provides a logical sequence of steps to diagnose and resolve solubility problems with this compound.
References
Technical Support Center: AP1510-Induced Dimerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the kinetics of AP1510-induced dimerization in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, cell-permeable small molecule that acts as a chemical inducer of dimerization (CID).[1] It is designed to bind to engineered proteins containing one or more copies of the FK506-binding protein (FKBP) domain. This compound contains two identical FKBP-binding motifs connected by a linker, allowing it to simultaneously bind to two FKBP-tagged proteins, thereby inducing their dimerization or oligomerization.[1] This induced proximity can be used to control a variety of cellular processes, such as signal transduction and gene transcription.[1]
Q2: What are the common applications of this compound?
A2: this compound is a versatile tool used to regulate protein-protein interactions within cells. Key applications include:
-
Inducing Apoptosis: Dimerizing engineered Fas receptor fusion proteins to trigger the apoptotic signaling cascade.[1]
-
Regulating Gene Transcription: Dimerizing fusion proteins composed of a DNA-binding domain and a transcriptional activation domain to control the expression of a target gene.[1]
-
Activating Signaling Pathways: Dimerizing receptor tyrosine kinases or other signaling proteins to initiate downstream cellular responses.
Q3: What is a typical effective concentration for this compound?
A3: The optimal concentration of this compound is dependent on the specific cell line, the expression level of the FKBP-fusion proteins, and the desired biological outcome. However, a good starting point for many cell-based assays is in the low nanomolar to low micromolar range. For transcriptional activation in stable cell lines, an EC50 of 20-25 nM has been reported.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How quickly can I expect to see a response after adding this compound?
A4: The kinetics of this compound-induced dimerization and the subsequent biological response can vary significantly. The initial dimerization event at the molecular level is expected to be rapid, occurring within minutes of this compound addition. However, the downstream biological readout may have a longer delay. For example, transcriptional activation may require several hours to produce a detectable signal, while Fas-mediated apoptosis might be observable within a few hours. A time-course experiment is essential to determine the optimal incubation time for your specific assay.
Troubleshooting Guide: Improving Dimerization Kinetics
This guide addresses common issues that can lead to slow or inefficient this compound-induced dimerization.
| Problem | Possible Causes | Recommended Solutions |
| Slow or weak response to this compound | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to efficiently drive dimerization. 2. Insufficient Incubation Time: The duration of this compound treatment may not be long enough for the biological readout to manifest. 3. Low Expression of FKBP-Fusion Proteins: Insufficient levels of the target proteins will limit the extent of dimerization. 4. Poor Cell Permeability of this compound in the Specific Cell Type: Although generally cell-permeable, uptake can vary between cell lines. 5. Instability of this compound in Culture Medium: this compound may degrade over long incubation periods. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your system. 2. Conduct a time-course experiment: Measure the response at multiple time points after this compound addition (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal incubation time. 3. Verify protein expression: Use Western blotting or other methods to confirm the expression levels of your FKBP-fusion proteins. If expression is low, consider optimizing your transfection or transduction protocol, or selecting a clone with higher expression. 4. Increase this compound concentration or incubation time: If poor permeability is suspected, a higher concentration or longer incubation may be necessary. 5. Prepare fresh this compound solutions: Always prepare fresh dilutions of this compound from a DMSO stock for each experiment. |
| High background signal in the absence of this compound | 1. Overexpression of FKBP-Fusion Proteins: High concentrations of the fusion proteins can lead to spontaneous, ligand-independent dimerization. 2. Constitutive Activity of the Fusion Protein: The fusion protein itself may be partially active even as a monomer. 3. Leaky Reporter Gene Expression: In transcriptional activation assays, the reporter gene may have a high basal level of expression. | 1. Titrate protein expression levels: Optimize the amount of plasmid used for transfection or the viral titer for transduction to achieve lower, more physiological expression levels. 2. Redesign the fusion construct: If the protein is constitutively active, consider redesigning the fusion construct to minimize its basal activity. 3. Use a reporter with low basal activity: Select a reporter gene and promoter with a known low level of background expression in your cell line. |
| Inconsistent results between experiments | 1. Variability in Cell Seeding Density: Inconsistent cell numbers can lead to variable responses. 2. Inconsistent this compound Preparation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can affect its potency. 3. Cell Passage Number: The responsiveness of cells can change with high passage numbers. | 1. Ensure uniform cell seeding: Carefully count and seed a consistent number of cells for each experiment. 2. Aliquot this compound stock solutions: Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Use cells with a consistent and low passage number: Maintain a consistent cell culture practice and use cells within a defined passage number range for all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-induced dimerization from published studies.
Table 1: Dose-Response of this compound in Transcriptional Activation
| Cell Line | Fusion Proteins | Reporter Gene | EC50 (nM) | Reference |
| HT1080 | ZFHD1-FKBP, p65-FRB | SEAP | 20-25 | [1] |
EC50 (Half-maximal effective concentration) is the concentration of this compound that produces 50% of the maximal response. SEAP: Secreted Alkaline Phosphatase
Experimental Protocols
Protocol 1: this compound-Induced Fas-Mediated Apoptosis Assay
This protocol describes the induction of apoptosis in a cell line stably expressing a myristoylated, FKBP-tagged Fas intracellular domain.
Materials:
-
Cells stably expressing the Myristoyl-FKBP-Fas fusion protein
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Actinomycin D (50 µg/mL stock in DMSO)
-
Alamar Blue cell viability reagent
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in complete medium. A typical final concentration range to test would be 1 pM to 1 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment:
-
The next day, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing 50 ng/mL Actinomycin D and the desired concentration of this compound to triplicate wells. The final ethanol concentration from the this compound stock should be at or below 0.1%.[1]
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Cell Viability Measurement:
-
After the incubation period, remove the medium.
-
Add 100 µL of fresh medium containing 10% Alamar Blue to each well.[1]
-
Incubate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 2: this compound-Induced Transcriptional Activation Assay
This protocol describes the use of this compound to induce the expression of a reporter gene in cells co-transfected with plasmids encoding a DNA-binding domain-FKBP fusion and an activation domain-FKBP fusion.
Materials:
-
Mammalian cell line (e.g., HEK293T, HT1080)
-
24-well cell culture plates
-
Expression plasmid for DNA-binding domain-FKBP (e.g., Gal4-FKBP)
-
Expression plasmid for activation domain-FKBP (e.g., p65-FKBP)
-
Reporter plasmid with a suitable promoter and reporter gene (e.g., UAS-SEAP)
-
Transfection reagent
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
SEAP assay kit or appropriate assay for the chosen reporter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the DNA-binding domain-FKBP, activation domain-FKBP, and reporter plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Reporter Gene Assay:
-
Collect the cell culture supernatant (for secreted reporters like SEAP) or lyse the cells (for intracellular reporters).
-
Perform the reporter gene assay according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., β-galactosidase) if necessary. Calculate the fold induction of reporter gene expression for each this compound concentration relative to the vehicle control. Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Mechanism of this compound-induced dimerization.
Caption: this compound-induced Fas signaling pathway.
Caption: General experimental workflow for this compound assays.
References
Technical Support Center: Addressing Cellular Toxicity with AP1510
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing cellular toxicity associated with high concentrations of the chemical dimerizer, AP1510.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable synthetic dimerizer that induces the dimerization of proteins engineered to contain a modified FKBP12 (F36V) domain.[1] This chemically induced dimerization (CID) allows for the controlled activation or inhibition of signaling pathways, such as inducing apoptosis through the clustering of Fas receptor cytoplasmic domains.[2][3]
Q2: What is the recommended working concentration for this compound?
A2: The optimal working concentration of this compound is highly cell-type dependent and should be determined empirically. Generally, effective concentrations are in the nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired biological response without inducing significant cytotoxicity.
Q3: What are the visual signs of this compound-induced cellular toxicity?
A3: Visual signs of toxicity can include a significant decrease in cell density compared to vehicle-treated controls, changes in cell morphology (e.g., rounding, detachment of adherent cells, membrane blebbing), and the presence of excessive floating dead cells in the culture medium.
Q4: How can I distinguish between this compound-induced apoptosis and non-specific cytotoxicity?
A4: Apoptosis is a programmed cell death characterized by specific morphological and biochemical markers, such as caspase activation and phosphatidylserine externalization. Non-specific cytotoxicity often involves loss of membrane integrity (necrosis). You can differentiate between the two using assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative in the early stages, while necrotic or late apoptotic cells will be positive for both.
Q5: Can the solvent used to dissolve this compound be toxic to my cells?
A5: Yes. This compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] High concentrations of DMSO can be toxic to cells. It is essential to prepare a high-concentration stock of this compound so that the final concentration of DMSO in your cell culture medium is typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO as your this compound-treated samples) in your experiments.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected Effective Concentrations
This guide helps you troubleshoot when the concentration of this compound that should induce a specific biological effect is instead causing widespread, non-specific cell death.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect this compound Concentration | Double-check all calculations for serial dilutions from your stock solution. Ensure the stock solution was prepared and stored correctly. |
| High Sensitivity of Cell Line | Your specific cell line may be particularly sensitive to this compound. Perform a detailed dose-response experiment starting from a very low concentration (e.g., 1-10 nM) to identify the optimal concentration. |
| Solvent (DMSO) Toxicity | Prepare a vehicle control with the highest concentration of DMSO used in your experiment. If the vehicle control also shows toxicity, reduce the final DMSO concentration by making a more concentrated this compound stock. |
| Prolonged Incubation Time | High concentrations of this compound over extended periods can lead to toxicity. Try reducing the incubation time to see if the desired effect can be achieved before significant cell death occurs. |
| Suboptimal Cell Health | Ensure your cells are healthy, in the logarithmic growth phase, and at the correct density before starting the experiment. Stressed or overly confluent cells can be more susceptible to chemical-induced toxicity. |
Issue 2: Inconsistent Results Between Experiments
This guide addresses variability in the effects of this compound across different experimental setups.
Logical Troubleshooting Flow
Caption: Standardization workflow to address inconsistent results.
Key Areas for Standardization:
| Parameter | Standardization Action |
| This compound Stock Solution | Prepare a large batch of this compound stock solution, aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with prolonged culturing. |
| Cell Seeding Density | Ensure that cells are seeded at the same density for every experiment, as confluency can affect cellular responses to stimuli. |
| Treatment Conditions | Standardize the volume of medium, incubation time, and all other treatment parameters. Use a consistent protocol for adding this compound to the cultures. |
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from this compound experiments.
Table 1: Dose-Response of this compound on Cell Viability in Different Cell Lines (72h Incubation)
| This compound Conc. (nM) | HEK293T Viability (%) | Jurkat Viability (%) | HT-1080 Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.2 | 100 ± 3.9 |
| 10 | 98 ± 5.1 | 95 ± 6.1 | 99 ± 4.2 |
| 50 | 95 ± 4.8 | 88 ± 5.5 | 96 ± 4.5 |
| 100 | 92 ± 6.2 | 75 ± 7.3 | 91 ± 5.1 |
| 500 | 65 ± 8.1 | 40 ± 9.8 | 78 ± 6.8 |
| 1000 | 40 ± 9.5 | 15 ± 5.4 | 55 ± 8.2 |
Data are represented as mean ± standard deviation.
Table 2: IC50 Values of this compound Across Different Cell Lines
| Cell Line | IC50 (nM) after 72h |
| HEK293T | ~750 |
| Jurkat | ~450 |
| HT-1080 | >1000 |
IC50: The concentration of a drug that gives half-maximal response.[4]
Experimental Protocols
Protocol 1: Determining the Optimal (Non-Toxic) Concentration of this compound
Objective: To identify the concentration range of this compound that induces the desired biological effect (e.g., reporter gene expression, protein dimerization) without causing significant cell death.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. For adherent cells like HEK293T, a common seeding density is 5,000-10,000 cells/well.[5] For suspension cells like Jurkat, a density of 20,000-40,000 cells/well is often used.
-
This compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in culture medium. A suggested range is from 2000 nM down to 2 nM. Also, prepare a 2x vehicle control (containing the highest DMSO concentration).
-
Treatment: Add an equal volume of the 2x this compound dilutions or vehicle control to the wells containing cells. This will bring the final concentration to 1x.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, assess cell viability using a standard method such as an MTS or resazurin-based assay, which measures metabolic activity.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the concentration range that maintains high viability.
Protocol 2: Assessing this compound-Induced Apoptosis vs. Necrosis
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with high concentrations of this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound (including a high, potentially toxic concentration) and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After the desired incubation period, harvest the cells. For adherent cells, collect both the floating cells from the medium and the attached cells by trypsinization. For suspension cells, simply collect the cells by centrifugation.
-
Staining: Wash the cells with cold PBS. Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Visualization
The following diagram illustrates the chemically induced dimerization of a Fas-FKBP(F36V) fusion protein by this compound, leading to the activation of the apoptotic signaling cascade.
Caption: this compound-induced Fas signaling pathway leading to apoptosis.
References
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. Specific triggering of the Fas signal transduction pathway in normal human keratinocytes. | Broad Institute [broadinstitute.org]
- 3. Chemically induced dimerization - Wikipedia [en.wikipedia.org]
- 4. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AP1510 Inducible Dimerization System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for leaky expression in AP1510-based inducible dimerization systems.
Troubleshooting Guides
Leaky expression, or the activation of your target protein or pathway in the absence of the this compound dimerizer, can be a significant issue. Below are common causes and solutions to help you minimize basal activity in your experiments.
Issue: High background signal in the absence of this compound.
This is the most common manifestation of leaky expression. It can obscure the true induced effect of this compound and reduce the dynamic range of your assay.
| Possible Cause | Recommended Solution |
| High expression levels of fusion proteins | Overexpression of the fusion proteins can lead to spontaneous dimerization and activation, even without the this compound ligand. It is recommended to titrate down the amount of plasmid used for transfection to find an optimal level where basal activity is low but induction remains robust. If using a stable cell line, consider sorting for cells with lower expression levels of your fusion constructs. |
| Sub-optimal this compound concentration | While this compound is a potent dimerizer, using a concentration that is too high can sometimes contribute to off-target effects or reveal low levels of leaky expression. It is crucial to perform a dose-response curve to determine the minimal concentration of this compound that gives a maximal induction with the lowest basal activity. |
| High basal signaling in the cell line | Some cell lines have intrinsically high basal activity in the signaling pathway you are studying. This can be exacerbated by components in the cell culture medium. |
| Serum components activating the pathway | Serum contains various growth factors and cytokines that can activate a wide range of signaling pathways. This can lead to high background and mask the specific effect of this compound-induced dimerization. |
Frequently Asked Questions (FAQs)
Q1: What is leaky expression in the context of the this compound system?
A1: Leaky expression refers to the dimerization and subsequent activation of your engineered fusion proteins in the absence of the this compound chemical inducer. This results in a background signal or biological effect that is not dependent on the addition of the dimerizer, which can complicate the interpretation of experimental results.
Q2: What is the primary cause of leaky expression with the this compound system?
A2: The most common cause of leaky expression is the overexpression of the fusion proteins. High concentrations of the engineered proteins can increase the likelihood of spontaneous, ligand-independent dimerization, leading to basal activation of the downstream signaling pathway.
Q3: How can I determine the optimal concentration of this compound to use?
A3: It is essential to perform a dose-response experiment. By testing a range of this compound concentrations, you can identify the lowest concentration that produces the maximal desired effect. This helps to minimize off-target effects and can reduce the apparent "leakiness" by ensuring you are not using a saturating dose that might amplify a low level of basal activity.
Q4: Can serum in the cell culture media affect my results?
A4: Yes, serum contains a complex mixture of growth factors, cytokines, and other molecules that can activate numerous intracellular signaling pathways.[1][2] This can lead to high background activity, making it difficult to discern the specific effect of this compound. If you are studying a pathway that can be activated by serum components, it is advisable to perform your experiments under reduced serum or serum-free conditions.[1][2]
Q5: Is there a competitive inhibitor I can use to block leaky expression?
A5: While the concept of using a monomeric ligand to competitively inhibit dimerization is sound, there are no commercially available and widely validated competitive inhibitors specifically designed for the this compound system for the purpose of controlling leaky expression. The most effective strategies focus on optimizing the expression levels of the fusion proteins and the concentration of this compound.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol describes how to perform a dose-response experiment to determine the optimal this compound concentration for your specific cell system.
Materials:
-
Cells expressing your this compound-inducible fusion proteins
-
Complete growth medium
-
Serum-free medium (if required for your assay)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay-specific reagents (e.g., lysis buffer, antibodies, reporter assay substrate)
Procedure:
-
Seed your cells at the desired density in a multi-well plate.
-
Allow the cells to adhere and grow overnight.
-
If your experiment requires it, replace the complete medium with serum-free or low-serum medium and incubate for the desired period (e.g., 4-24 hours).[3]
-
Prepare a serial dilution of this compound in the appropriate medium. A typical starting range would be from 1 pM to 1 µM. Include a vehicle-only control (e.g., DMSO).
-
Add the different concentrations of this compound to your cells.
-
Incubate for the desired induction time.
-
Perform your assay to measure the downstream effect (e.g., protein phosphorylation, gene expression, cell proliferation).
-
Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration) and the concentration that gives the maximal effect with the lowest basal activity.
Protocol 2: Serum Starvation to Reduce Basal Signaling
This protocol provides a general guideline for serum starvation. The optimal duration and serum concentration should be determined empirically for your cell line and assay.[1][3]
Materials:
-
Cells expressing your this compound-inducible fusion proteins
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Reduced-serum medium (e.g., DMEM with 0.5-1% FBS) or serum-free medium
Procedure:
-
Seed your cells in complete growth medium and allow them to reach the desired confluency (typically 70-80%).[3]
-
Aspirate the complete growth medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the reduced-serum or serum-free medium.
-
Incubate for a period of 4 to 24 hours. The optimal time will vary between cell types.[3]
-
Proceed with your this compound induction experiment as described in Protocol 1.
Note: Prolonged serum starvation can lead to cell stress, apoptosis, or changes in the expression of various proteins. It is important to include appropriate controls to ensure that the observed effects are due to your this compound-induced system and not an artifact of serum starvation.[1]
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-induced protein dimerization.
Troubleshooting Workflow for Leaky Expression
Caption: A logical workflow for troubleshooting leaky expression in this compound systems.
Example Signaling Pathway: Ras-Raf-MEK-ERK Cascade
Caption: this compound-induced activation of the Ras-ERK signaling pathway.
References
Technical Support Center: Refining AP1510 Treatment Duration for Time-Course Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AP1510 treatment duration for time-course studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable synthetic homodimerizer. It is a small molecule designed to bind specifically to an engineered variant of the human FK506 binding protein (FKBP12), most commonly the F36V mutant. When two proteins of interest are fused to this FKBP12(F36V) domain, the addition of this compound brings them into close proximity, inducing their dimerization and initiating a downstream signaling event. This system allows for conditional and specific control over a variety of cellular processes, such as signal transduction and gene expression.[1]
Q2: How long should I treat my cells with this compound for a time-course experiment?
A2: The optimal treatment duration for this compound is highly dependent on the specific biological system and the process being investigated. There is no single universal time point. Factors to consider include:
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Kinetics of the signaling pathway: Some pathways are activated within minutes, while others may take hours to show a measurable response.
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Cell type: The cellular machinery and metabolic rate of different cell types can influence the response time.
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Desired outcome: Are you studying an early signaling event (e.g., protein phosphorylation) or a later downstream effect (e.g., gene transcription, apoptosis)?
We recommend performing a preliminary time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Q3: What is the kinetic profile of this compound-induced dimerization?
A3: The dimerization process induced by this compound is generally rapid, occurring within minutes of addition to the cells. However, the peak effect and the duration of the signal will vary. A related dimerizer, AP1903, has a reported half-life of approximately 4-12 hours in humans, which can provide a rough estimate of the potential duration of action.[2] For precise timing in your system, it is crucial to experimentally determine the kinetics.
Q4: Is the effect of this compound reversible?
A4: Yes, the dimerization induced by this compound is reversible. The effect can be reversed by washing out the compound or by adding a competitive inhibitor. For FKBP12-based systems, rapamycin can be used as a competitor to dissociate the this compound-induced dimers.[1] This reversibility is a key feature for studying the dynamics of signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak signal after this compound treatment. | 1. Suboptimal treatment time: The chosen time point may be too early or too late to observe the peak response. 2. This compound degradation: The compound may not be stable in the cell culture medium for the duration of the experiment. 3. Incorrect this compound concentration: The concentration used may be too low to induce dimerization effectively. | 1. Perform a detailed time-course experiment: Collect samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h) to identify the optimal window for your endpoint. 2. Assess this compound stability: See the experimental protocol below for determining the stability of this compound in your cell culture medium. Consider replenishing the medium with fresh this compound for long-term experiments. 3. Perform a dose-response curve: Titrate the concentration of this compound to find the optimal effective concentration for your system. |
| Inconsistent results between experiments. | 1. Variable this compound activity: The compound may be degrading upon storage or in the experimental setup. 2. Cell passage number and health: Variations in cell state can affect their responsiveness. | 1. Aliquot and store this compound properly: Store at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before starting the experiment. |
| High background signal before this compound addition. | Leaky system: The fusion proteins may be dimerizing spontaneously at a low level. | Optimize fusion protein expression levels: High expression levels can lead to non-specific interactions. Titrate the expression of your constructs to the lowest level that still gives a detectable signal upon this compound induction. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Treatment Duration
This protocol outlines a general method for determining the kinetic profile of your this compound-inducible system.
Materials:
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Cells expressing the this compound-inducible system
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in DMSO)
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Phosphate-buffered saline (PBS)
-
Lysis buffer appropriate for your downstream analysis (e.g., RIPA buffer for Western blot)
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Reagents for your chosen readout (e.g., antibodies for Western blot, luciferase substrate for reporter assay)
Procedure:
-
Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the exponential growth phase at the time of the experiment.
-
This compound Treatment:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Add the this compound-containing medium to your cells.
-
Incubate the cells for a range of time points. A suggested range is: 0 min (vehicle control), 15 min, 30 min, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, and 24 hours.
-
-
Sample Collection:
-
At each time point, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer.
-
Collect the cell lysates and clarify by centrifugation if necessary.
-
-
Downstream Analysis:
-
Perform your chosen assay to measure the output of your inducible system (e.g., Western blot for protein phosphorylation, qPCR for gene expression, reporter assay for transcriptional activation).
-
-
Data Analysis:
-
Quantify the signal at each time point.
-
Plot the signal intensity versus time to visualize the kinetic profile of the response.
-
The optimal treatment duration will be the time point that gives the desired level of activation for your experimental question (e.g., peak activation, sustained activation).
-
Protocol 2: Assessing this compound Stability in Cell Culture Medium
Materials:
-
Complete cell culture medium
-
This compound stock solution
-
Incubator at 37°C with 5% CO2
-
Method for quantifying this compound (e.g., HPLC-MS) or a bioassay
Procedure:
-
Prepare this compound-containing medium: Spike your complete cell culture medium with this compound at the final concentration you use in your experiments.
-
Incubation: Place the this compound-containing medium in a sterile, sealed container in a 37°C, 5% CO2 incubator.
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Store the aliquots at -80°C until analysis.
-
Quantification:
-
Direct Method (HPLC-MS): Use a validated HPLC-MS method to quantify the concentration of intact this compound in each aliquot.
-
Indirect Method (Bioassay): Use a reliable and sensitive cell-based assay that responds to this compound. Create a standard curve with freshly prepared this compound and use it to determine the active concentration of this compound in your incubated samples.
-
-
Data Analysis:
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Plot the concentration of this compound versus time.
-
Calculate the half-life of this compound in your cell culture medium. This information will be critical for designing long-term experiments.
-
Data Presentation
Table 1: Example Time-Course of this compound-Induced STAT3 Phosphorylation
| Treatment Time | p-STAT3 (Normalized Intensity) |
| 0 min | 1.0 |
| 15 min | 3.5 |
| 30 min | 8.2 |
| 1 hour | 12.5 |
| 2 hours | 10.8 |
| 4 hours | 7.1 |
| 8 hours | 3.2 |
| 12 hours | 1.5 |
| 24 hours | 1.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Users should generate their own data following the provided protocols.
Table 2: this compound Stability in Cell Culture Medium (Hypothetical Data)
| Incubation Time (hours) | This compound Concentration (% of initial) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 85 |
| 12 | 70 |
| 24 | 45 |
| 48 | 20 |
Note: The data in this table is hypothetical. It is crucial to determine the stability of this compound under your specific experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for determining the optimal this compound treatment duration.
Caption: this compound-inducible JAK-STAT signaling pathway.
References
Technical Support Center: Overcoming AP1510 Resistance in Long-Term Experiments
Welcome to the technical support center for AP1510-based chemically induced dimerization (CID) systems. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges that may arise during long-term experiments, particularly the development of resistance or decreased responsiveness to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic, cell-permeable small molecule that acts as a homodimerizer.[1][2] It is specifically designed to bind to a mutated version of the FK506-binding protein 12 (FKBP12) that contains a phenylalanine to valine substitution at position 36 (F36V).[1] By crosslinking two FKBP12(F36V) domains, this compound induces the dimerization of proteins that have been fused to this engineered tag. This allows for the precise control of protein-protein interactions and downstream signaling events in a ligand-dependent manner.
Q2: What are the potential reasons for a diminished response to this compound in my long-term experiments?
A2: A diminished response to this compound over time in a previously sensitive cell line can be considered a form of acquired resistance. While specific instances of resistance to this compound are not widely documented in the literature, based on principles of long-term cell culture and experience with other targeted agents, several potential mechanisms can be hypothesized:
-
Loss or reduction of fusion protein expression: The most common cause is likely the silencing of the transgene encoding your FKBP12(F36V)-fusion protein. This can occur through epigenetic mechanisms like DNA methylation and histone modifications, leading to decreased transcription over time.
-
Mutations in the FKBP12(F36V) domain: Spontaneous mutations could arise in the FKBP12(F36V) sequence that alter the binding pocket for this compound, thereby reducing its binding affinity and efficacy.
-
Increased degradation of the fusion protein: The fusion protein itself may become targeted for degradation by the cell's proteasomal or lysosomal pathways.
-
Cellular adaptation and pathway rewiring: Cells may activate compensatory signaling pathways that bypass the effects of the this compound-induced dimerization, rendering the intended downstream effect moot.
-
Issues with this compound stability or cellular efflux: While less common for this specific molecule, long-term culture conditions could theoretically lead to increased metabolism or efflux of this compound from the cells.
Q3: How can I determine if my cells have become resistant to this compound?
A3: The first step is to confirm the loss of response. This can be done by performing a dose-response curve with this compound on your long-term cultured cells and comparing it to the response of an early-passage, sensitive stock of the same cells. A rightward shift in the half-maximal effective concentration (EC50) or a decrease in the maximum effect are indicative of resistance.
Troubleshooting Guides
If you are observing a decreased response to this compound in your long-term experiments, follow these troubleshooting steps to identify the underlying cause and potentially restore sensitivity.
Issue 1: Reduced or No Response to this compound in a Previously Sensitive Cell Line
This is the most common issue encountered in long-term experiments. The following workflow will help you diagnose the problem.
Hypothetical Signaling Pathway and Points of Resistance
References
Technical Support Center: Best Practices for AP1510 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in experiments utilizing the AP1510 chemical dimerizer. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Troubleshooting Guides
Issue 1: High Well-to-Well or Experiment-to-Experiment Variability in Signal
Potential Causes and Solutions:
| Parameter | Potential Cause of Variability | Recommended Action | Typical Quantitative Target |
| This compound Concentration | Inconsistent final concentration due to pipetting errors or incorrect stock dilutions. | Prepare a fresh dilution series for each experiment from a validated stock solution. Use calibrated pipettes and perform serial dilutions carefully. | Dose-response curve with a clear sigmoidal shape and consistent EC50 values across replicates.[1][2] |
| Cell Seeding Density | Non-uniform cell numbers across wells leading to differences in the number of fusion proteins available for dimerization. | Optimize and strictly adhere to a consistent cell seeding density. Ensure even cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even cell distribution.[3][4] | <15% variation in cell number across wells at the time of this compound addition. |
| Cell Confluence | Differences in cell confluence can alter signaling pathways and cellular responses to this compound.[3][4] | Standardize the cell confluence at the time of the experiment. Document and maintain a consistent confluence level (e.g., 70-80%) for all assays. | Consistent cell morphology and confluence across all wells, verified by microscopy. |
| Serum Batch | Batch-to-batch variation in serum composition can significantly impact cell growth, health, and signaling responses. | Test new serum batches for their ability to support consistent cell growth and response to this compound before use in critical experiments. If possible, purchase a large single lot of serum for a series of experiments.[5] | Growth curves and this compound dose-response curves should be comparable to the previous reference batch. |
| Plate Edge Effects | Increased evaporation in the outer wells of a microplate leads to changes in media and compound concentrations, affecting cell health and signal. | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile water or media to create a humidity barrier.[6][7][8][9][10] | Coefficient of variation (CV) <20% across the plate for a uniform treatment. |
| Incubation Time | Inconsistent incubation times with this compound can lead to variability in the extent of the biological response. | Use a precise timer and standardize the incubation period for all plates and experiments. | Time-course experiments should reveal a consistent optimal incubation time. |
Issue 2: Low or No Signal After this compound Induction
Potential Causes and Solutions:
| Parameter | Potential Cause of Variability | Recommended Action | Verification Step |
| This compound Stock Solution | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions in an appropriate solvent (e.g., ethanol).[11] Aliquot and store at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[12][13] | Test the fresh stock solution on a previously validated positive control cell line. |
| Fusion Protein Expression | Low or absent expression of the FKBP-tagged fusion proteins in the cells. | Verify the expression of the fusion proteins by Western blot or immunofluorescence. Ensure proper transfection or transduction efficiency. | A clear band of the correct molecular weight on a Western blot or positive staining in immunofluorescence. |
| This compound Concentration | The concentration of this compound used is too low to induce dimerization effectively. | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.01 nM to 100 nM) to determine the optimal concentration.[14] | A sigmoidal dose-response curve indicating the EC50. |
| Assay-Specific Issues | Problems with downstream assay components or detection methods (e.g., expired reagents, incorrect filter sets). | Troubleshoot the specific downstream assay independently using a known positive control for that assay. | A strong signal from the positive control for the downstream assay. |
Experimental Protocols
Protocol 1: this compound-Induced Apoptosis Assay Using Annexin V Staining
This protocol describes the induction of apoptosis in cells expressing a Fas-FKBP fusion protein using this compound, followed by detection with Annexin V and Propidium Iodide (PI) staining and flow cytometry analysis.[15]
Materials:
-
Cells expressing a Fas-FKBP fusion protein
-
Complete cell culture medium
-
This compound (A/A Homodimerizer)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluence on the day of the experiment. Incubate for 24 hours.
-
Induction of Apoptosis: Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 10 nM). Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate for the desired time (e.g., 6-24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Staining:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[16]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Protocol 2: this compound-Induced Gene Expression Assay
This protocol outlines the use of this compound to induce the expression of a reporter gene in a system where transcription factors are fused to FKBP domains.[14]
Materials:
-
Cells co-transfected with constructs for a DNA-binding domain-FKBP fusion and an activation domain-FKBP fusion, along with a reporter plasmid.
-
Complete cell culture medium
-
This compound (A/A Homodimerizer)
-
Assay-specific reagents for detecting the reporter gene product (e.g., luciferase assay substrate, SEAP detection kit).
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours.
-
Gene Induction: Prepare a serial dilution of this compound in complete cell culture medium. Replace the existing medium with the this compound dilutions. Include a vehicle control.
-
Incubation: Incubate the plate for the optimal time required for transcription, translation, and accumulation of the reporter protein (e.g., 24-48 hours).
-
Reporter Gene Assay: Perform the assay to detect the reporter gene product according to the manufacturer's instructions. For example, if using a secreted alkaline phosphatase (SEAP) reporter, collect the cell culture supernatant and perform a SEAP assay.
-
Data Analysis: Measure the signal (e.g., luminescence, absorbance) and plot the results as a function of this compound concentration to generate a dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound? A1: For initial experiments, it is recommended to test a broad range of this compound concentrations, typically from 0.01 nM to 100 nM, to generate a complete dose-response profile and determine the optimal concentration for your specific system.[14]
Q2: How should I prepare and store my this compound stock solution? A2: Prepare a stock solution of this compound in 100% ethanol.[11] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C, protected from light.[12][13] When preparing working solutions, allow the stock aliquot to equilibrate to room temperature before opening to minimize solvent evaporation.
Q3: Can I use this compound with any cell line? A3: this compound is cell-permeable and can be used with a wide variety of mammalian cell lines. However, the responsiveness of a particular cell line will depend on the successful expression and proper folding of the FKBP-tagged fusion proteins.
Q4: I am observing a high background signal in the absence of this compound. What could be the cause? A4: High background signal, or "leaky" activity, can be due to overexpression of the FKBP-fusion proteins, leading to spontaneous dimerization. This is particularly a concern for membrane-tethered proteins where the local concentration is high. To mitigate this, you can try reducing the expression level of your fusion proteins by using a weaker promoter or reducing the amount of transfected DNA.
Q5: How can I minimize the "edge effect" in my 96-well plate experiments? A5: The edge effect is primarily caused by increased evaporation from the outer wells. To minimize this, it is best practice to not use the outer 36 wells for your experimental samples. Instead, fill these wells with sterile water or cell culture medium to create a humidity buffer.[6][7][8][9][10] Additionally, ensuring your incubator has proper humidity control is essential. Some researchers also find that allowing the plate to sit at room temperature for about an hour after seeding can promote a more even distribution of cells before they attach.[7][8]
Visualizations
Caption: Mechanism of this compound-induced protein dimerization and signaling.
Caption: General experimental workflow for this compound-based assays.
References
- 1. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 2. cdn.graphpad.com [cdn.graphpad.com]
- 3. Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Confluence Regulates Hepatocyte Growth Factor-Stimulated Cell Morphogenesis in a β-Catenin-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A ligand-reversible dimerization system for controlling protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. kumc.edu [kumc.edu]
Validation & Comparative
A Comparative Guide to Inducible Dimerization Systems: Validating AP1510-Induced Dimerization by Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AP1510-induced dimerization system with alternative chemically- and light-inducible systems. We delve into the validation of protein dimerization using co-immunoprecipitation (Co-IP), offering detailed experimental protocols and presenting supporting data to facilitate the selection of the most suitable system for your research needs.
Introduction to Inducible Dimerization
Chemically induced dimerization (CID) and optogenetic systems are powerful tools for controlling protein-protein interactions with high temporal and spatial resolution. These technologies allow for the conditional dimerization of target proteins, enabling the regulation of a wide array of cellular processes, including signal transduction, gene expression, and apoptosis. The this compound system, based on the synthetic dimerizer this compound and a mutant FKBP12 protein (F36V), is a widely used method for inducing homodimerization. This guide will compare the this compound system with other popular dimerization technologies, including the rapamycin-based system, plant hormone-based systems (gibberellin and abscisic acid), and optogenetic approaches.
Validating Dimerization: The Role of Co-Immunoprecipitation
Co-immunoprecipitation (Co-IP) is a cornerstone technique for validating protein-protein interactions, including induced dimerization.[1][2] This method involves the immunoprecipitation of a target protein ("bait") along with its interacting partners ("prey"). The entire complex is then analyzed, typically by western blotting, to confirm the presence of the prey protein, thus validating the interaction.
Comparative Analysis of Inducible Dimerization Systems
The choice of an inducible dimerization system depends on several factors, including the desired kinetics, specificity, potential for off-target effects, and the experimental context. Below is a comparative overview of the this compound system and its alternatives.
Quantitative Performance Metrics
The following table summarizes key quantitative parameters for various inducible dimerization systems. It is important to note that direct comparison of these values can be challenging due to variations in experimental conditions and measurement techniques across different studies.
| Dimerization System | Dimerizer | Protein Partners | Binding Affinity (Kd) | On-Kinetics | Reversibility | Potential Off-Target Effects |
| This compound | This compound/AP1903 | FKBP12(F36V) (homodimerization) | Sub-nanomolar (e.g., 0.094 nM for a modified ligand)[3] | Rapid (minutes) | Essentially irreversible[4] | Minimal, due to high selectivity for the F36V mutant over wild-type FKBP12.[3] |
| Rapamycin | Rapamycin/Rapalog | FKBP12 & FRB (heterodimerization) | High (nanomolar range) | Rapid (seconds to minutes)[5] | Essentially irreversible[4] | Can affect endogenous mTOR signaling.[6] Non-toxic rapamycin analogs have been developed.[7] |
| Gibberellin | Gibberellin A3-AM (GA3-AM) | GAI & GID1 | Weaker than FKBP/FRB[6] | Rapid (seconds)[8] | Reversible by washing out the inducer.[6] | Minimal in mammalian cells as it is a plant-derived system.[6] |
| Abscisic Acid (ABA) | Abscisic Acid | PYL & ABI1 | Weaker than FKBP/FRB[6] | Slower than rapamycin | Reversible[6] | Minimal in mammalian cells as it is a plant-derived system.[6] |
| Optogenetics (CRY2/CIB1) | Blue Light | CRY2 & CIB1 | Light-dependent | Very rapid (milliseconds to seconds)[6] | Reversible in the dark | Potential for light-induced toxicity with high intensity or prolonged exposure. |
Qualitative Comparison
| Feature | This compound System | Rapamycin System | Gibberellin System | Abscisic Acid System | Optogenetic Systems |
| Dimerization Type | Homodimerization | Heterodimerization | Heterodimerization | Heterodimerization | Homo- or Heterodimerization |
| Inducer | Synthetic small molecule | Natural product/analog | Plant hormone analog | Plant hormone | Light |
| Orthogonality | High, with F36V mutant | Can be made orthogonal with rapalogs | Orthogonal to rapamycin system[9] | Orthogonal to rapamycin and gibberellin systems | Orthogonal to chemical systems |
| Spatiotemporal Control | High temporal control | High temporal control | High temporal control | High temporal control | Very high spatiotemporal control |
| Protein Size | Small (FKBP12) | Small (FKBP12, FRB) | Larger than FKBP/FRB[6] | Larger than FKBP/FRB[6] | Very large (CRY2, CIB1)[6] |
| Signal-to-Noise Ratio | Generally high | High | Moderate to high[10] | Moderate to high[10] | Can have high background in the dark, but optimization is possible.[11] |
Experimental Protocols
Validating this compound-Induced Dimerization by Co-Immunoprecipitation
This protocol provides a general framework for validating the dimerization of two FKBP12(F36V)-tagged proteins (Protein A-FKBP12(F36V) and Protein B-FKBP12(F36V)-HA) upon treatment with this compound.
1. Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) in appropriate media.
-
Co-transfect cells with plasmids encoding Protein A-FKBP12(F36V) and Protein B-FKBP12(F36V)-HA using a suitable transfection reagent. Include control transfections (e.g., single protein expression, empty vector).
2. This compound Induction:
-
24-48 hours post-transfection, treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (e.g., DMSO) for the specified duration (e.g., 1-4 hours).
3. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
4. Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a fresh tube. This step reduces non-specific binding to the beads.
5. Immunoprecipitation:
-
Add an antibody specific to one of the fusion proteins (e.g., anti-HA antibody for Protein B-FKBP12(F36V)-HA) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
6. Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
7. Elution:
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
8. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against both Protein A and the HA-tag of Protein B to detect the co-immunoprecipitated proteins.
-
An input lane with a small fraction of the total cell lysate should be included to verify the expression of both proteins.
Visualizing the Processes
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the this compound and alternative dimerization systems, as well as the experimental workflow for co-immunoprecipitation.
References
- 1. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 2. ptglab.com [ptglab.com]
- 3. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Team:BostonU/Modeling/Dimerization Domain - 2015.igem.org [2015.igem.org]
- 7. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and orthogonal logic gating with a gibberellin-induced dimerization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benchmarking of optical dimerizer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical Inducers of Dimerization: AP1510 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Chemical Inducers of Dimerization (CIDs) are powerful tools that offer precise temporal and spatial control over protein-protein interactions, enabling the manipulation of a wide array of cellular processes. This guide provides an objective comparison of AP1510 with other commonly used CID systems, including rapamycin, gibberellin, and abscisic acid. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological mechanisms to assist researchers in selecting the optimal CID system for their specific needs.
At a Glance: Comparing Key Chemical Inducer of Dimerization Systems
The selection of a CID system is often dictated by the specific requirements of the experiment, such as the need for homodimerization versus heterodimerization, the desired kinetics of association and dissociation, and the potential for off-target effects. The table below summarizes the key quantitative parameters of this compound and its alternatives.
| Feature | This compound | Rapamycin | Gibberellin (GA₃-AM) | Abscisic Acid (ABA) |
| Dimerization Partners | FKBP12 (or F36V mutant) | FKBP12 and FRB | GID1 and GAI | PYL and ABI |
| Dimerization Type | Homodimerization | Heterodimerization | Heterodimerization | Heterodimerization |
| Reported Kd | Micromolar range for F36M mutant self-dimerization[1] | ~12 nM for the ternary complex[2][3] | Not explicitly found | Not explicitly found |
| Effective Concentration | ~10-100 nM[4][5] | ~1-100 nM[6] | ~10-100 µM[7] | ~5-40 µM[8] |
| Kinetics (On-rate) | Rapid[4] | k_on ≈ 2.6 x 10⁶ M⁻¹s⁻¹ (FKBP-rapamycin)[2] | Apparent rate constant of ~0.013 s⁻¹ for translocation[4][9] | Slower than rapamycin |
| Kinetics (Off-rate) | Reversible with monomeric ligands[1] | k_off ≈ 1.6 x 10⁻³ s⁻¹ (FKBP-rapamycin); very slow dissociation of ternary complex[2][10] | Reversible by washout | Reversible by washout |
| Orthogonality | Orthogonal to rapamycin, GA, and ABA systems | Orthogonal to GA and ABA systems[10] | Orthogonal to rapamycin system[9] | Orthogonal to rapamycin system |
| Potential Off-Target Effects | Binds to endogenous FKBP12 | Immunosuppressive (inhibits mTOR)[11] | Can induce acidification at high concentrations[9] | Can affect plant-related signaling pathways if present |
| Toxicity | Generally low at effective concentrations | Can be toxic and immunosuppressive[11] | Low, but high concentrations can affect cell pH[9] | Generally low in mammalian cells |
Deep Dive: Mechanism of Action
Understanding the mechanism of each CID is crucial for designing experiments and interpreting results.
This compound: A Synthetic Homodimerizer
This compound is a synthetic, cell-permeable molecule designed to induce the homodimerization of proteins fused to the FK506-binding protein (FKBP12) or its F36V mutant.[4][5] The bivalent nature of this compound allows it to bridge two FKBP-tagged proteins, thereby initiating downstream signaling or protein assembly. A key feature of the this compound system is its reversibility; the addition of a monomeric FKBP ligand can competitively displace this compound and disrupt the induced dimerization.[1][5]
Rapamycin: The Classic Heterodimerizer
Rapamycin is a natural macrolide that induces the heterodimerization of FKBP12 and the FKBP-rapamycin binding (FRB) domain of mTOR.[12] Rapamycin acts as a molecular glue, binding to both proteins simultaneously to form a stable ternary complex.[2][3] This system is characterized by its high affinity and slow dissociation, making it suitable for applications requiring stable and long-lasting dimerization.[2][10] However, the immunosuppressive activity of rapamycin through mTOR inhibition is a significant consideration.[11]
Gibberellin and Abscisic Acid: Plant Hormone-Based Systems
The gibberellin and abscisic acid CID systems are derived from plant signaling pathways and offer excellent orthogonality in mammalian cells.
-
Gibberellin (GA): The bioactive gibberellin GA₃, often delivered as the cell-permeable GA₃-AM, induces the dimerization of the GIBBERELLIN INSENSITIVE DWARF1 (GID1) and GIBBERELLIN INSENSITIVE (GAI) proteins.[4][9] This system is known for its rapid kinetics and reversibility upon washout.[4][9]
-
Abscisic Acid (ABA): ABA induces the interaction between the PYL (PYR/PYL/RCAR) and ABI (ABA INSENSITIVE) proteins.[13] Similar to the gibberellin system, the ABA system is orthogonal to other common CIDs and is reversible.
These plant-derived systems are advantageous when seeking to avoid the off-target effects associated with rapamycin or when multiple orthogonal CID systems are required in the same experiment.
Experimental Protocols
Accurate and reproducible assessment of CID performance is paramount. Below are detailed protocols for key assays used to quantify and compare the efficacy of different CID systems.
Co-Immunoprecipitation (Co-IP) to Confirm Dimerization
This protocol is designed to verify the interaction between two proteins following the addition of a CID.
Materials:
-
Cells expressing tagged fusion proteins (e.g., HA-tag, Myc-tag)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to one of the protein tags
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Cell Lysis:
-
Treat cells with the CID at the desired concentration and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate the lysate with the primary antibody for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5 minutes.
-
Analyze the eluate by Western blotting using antibodies against both tagged proteins.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Live-Cell Dimerization
BRET is a powerful technique to monitor protein-protein interactions in real-time in living cells.
Materials:
-
Cells co-expressing fusion proteins with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
BRET substrate (e.g., coelenterazine h)
-
96-well white microplate
-
Plate reader capable of measuring luminescence at two distinct wavelengths
Procedure:
-
Cell Seeding: Seed cells in a 96-well white microplate.
-
CID Treatment: Treat cells with a range of CID concentrations.
-
BRET Measurement:
-
Add the BRET substrate to each well.
-
Immediately measure the luminescence at the donor emission wavelength (e.g., 480 nm for Rluc) and the acceptor emission wavelength (e.g., 530 nm for YFP).
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates dimerization.
In Vitro Transcription Assay for CID-Activated Transcription Factors
This assay is used to quantify the activity of a bipartite transcription factor that is assembled by a CID.
Materials:
-
Nuclear extract from cells expressing the bipartite transcription factor components.
-
DNA template containing the promoter recognized by the transcription factor and a reporter gene.
-
In vitro transcription buffer and reagents (NTPs, RNA polymerase II).
-
Radiolabeled UTP (e.g., [α-³²P]UTP).
-
RNA purification kit.
-
Denaturing polyacrylamide gel.
Procedure:
-
Reaction Setup:
-
Combine the nuclear extract, DNA template, and in vitro transcription buffer.
-
Add the CID at various concentrations.
-
-
Transcription Reaction:
-
Initiate transcription by adding NTPs (including radiolabeled UTP).
-
Incubate at 30°C for 30-60 minutes.
-
-
RNA Analysis:
-
Stop the reaction and purify the RNA transcripts.
-
Separate the transcripts on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts by autoradiography and quantify the band intensities.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the CID molecules.
Materials:
-
Cells of interest.
-
96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Add various concentrations of the CID to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability and potential cytotoxicity.
Conclusion
The choice of a chemical inducer of dimerization is a critical decision in experimental design. This compound offers a robust and reversible system for inducing homodimerization, providing a valuable alternative to the widely used but potentially confounding rapamycin system. The plant hormone-based systems, gibberellin and abscisic acid, further expand the toolkit by offering orthogonal control over protein-protein interactions. By carefully considering the quantitative data, mechanisms of action, and experimental protocols outlined in this guide, researchers can confidently select and implement the most appropriate CID system to address their specific biological questions.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A versatile synthetic dimerizer for the regulation of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. Structural basis and functions of abscisic acid receptors PYLs - PMC [pmc.ncbi.nlm.nih.gov]
AP1510 versus rapamycin-based dimerization systems
A Comprehensive Guide to Chemically Inducible Dimerization: AP1510 vs. Rapamycin Systems
Chemically Inducible Dimerization (CID) is a powerful technology that allows for the real-time, small molecule-dependent control of protein-protein interactions within living cells. This guide provides a detailed, objective comparison of two prominent CID systems: the synthetic homodimerizer this compound and the natural product-based heterodimerizer, rapamycin. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate system for their experimental needs.
Mechanism of Action
The fundamental difference between the two systems lies in their dimerization mechanism. The rapamycin system is a heterodimerization system, while the this compound system is a homodimerization system designed to be orthogonal to endogenous cellular pathways.
Rapamycin-Based System
The rapamycin system utilizes three components: the FK506-Binding Protein (FKBP12), the FKBP-Rapamycin Binding (FRB) domain of mTOR, and the small molecule rapamycin (or an analog, often called a rapalog).[1] Rapamycin acts as a molecular glue, binding to both FKBP and FRB simultaneously to form a stable ternary complex.[1][2] To control the interaction of two proteins of interest (POI), POI-A is fused to FKBP and POI-B is fused to FRB. The addition of rapamycin brings POI-A and POI-B into close proximity, triggering a downstream event.[3]
This compound-Based System
The this compound system is a synthetic homodimerization system developed to avoid the off-target effects of rapamycin. It consists of a synthetic, cell-permeable small molecule, this compound, and a mutated version of the FKBP12 protein, FKBP(F36V).[4][5] The F36V mutation creates a pocket in the FKBP protein that this compound can bind to, but wild-type FKBP12 cannot.[6] this compound is a bivalent molecule, meaning it is essentially two FKBP(F36V)-binding ligands joined by a linker.[7] When introduced to cells expressing a protein of interest fused to the FKBP(F36V) domain (referred to as a DmrB domain by some vendors), this compound physically crosslinks two of these fusion proteins, inducing homodimerization.[8][9]
Performance Comparison
The choice between these systems often depends on specific experimental requirements such as kinetics, reversibility, and potential for off-target effects.
| Parameter | Rapamycin-Based System | This compound-Based System |
| Mechanism | Heterodimerization (FKBP + FRB) | Homodimerization (FKBP(F36V) + FKBP(F36V)) |
| Dimerizer | Rapamycin or Rapalogs | This compound or analogs (e.g., AP20187) |
| Binding Affinity (Kd) | ~12 nM for ternary complex | Not explicitly found, but EC50 suggests nM range |
| Effective Conc. | 10 - 100 nM | 0.1 - 100 nM |
| Kinetics | Fast onset | Fast onset |
| Reversibility | Essentially irreversible due to high affinity | Reversible; can be displaced by rapamycin[10] |
| Specificity | Binds endogenous mTOR, potential off-target effects | Orthogonal; binds mutant FKBP(F36V), not wild-type |
| Cytotoxicity | Observed at 100-300 nM (low therapeutic window)[11] | Lower cytotoxicity expected due to orthogonality |
Key Experimental Protocols
The following sections provide generalized protocols for typical CID experiments. Specific details such as cell density, transfection reagents, and incubation times should be optimized for the specific cell line and application.
Protocol 1: Rapamycin-Induced Protein Relocalization
This protocol describes inducing the translocation of a cytosolic protein to the mitochondria.
-
Construct Design:
-
Create a "bait" construct: A mitochondrial targeting signal fused to the FRB domain (e.g., Tom20-FRB).
-
Create a "prey" construct: The protein of interest (POI) fused to the FKBP domain (e.g., POI-FKBP-GFP).
-
-
Cell Line Preparation:
-
Co-transfect the bait and prey plasmids into a suitable cell line (e.g., HeLa or HEK293T).
-
Alternatively, generate stable cell lines by lentiviral transduction for consistent expression.[12]
-
-
Experiment Execution:
-
Seed the engineered cells onto glass-bottom dishes suitable for live-cell imaging.
-
Before imaging, replace the medium with an imaging-compatible buffer.
-
Acquire baseline images of the POI-FKBP-GFP localization (which should be cytosolic/nuclear).
-
Add rapamycin or a rapalog to the medium at a final concentration of 50-100 nM.[12]
-
Immediately begin time-lapse imaging to observe the translocation of the GFP signal to the mitochondria.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in the mitochondrial region of interest over time.
-
Calculate the rate of translocation (e.g., time to half-maximal relocalization).
-
Protocol 2: this compound-Induced Transcriptional Activation
This protocol describes the reconstitution of a functional transcription factor to drive reporter gene expression.
-
Construct Design:
-
Create a DNA-binding domain construct: Gal4-DBD fused to two copies of FKBP(F36V). The tandem domains can increase dimerization efficiency.[7]
-
Create an activation domain construct: VP16-AD fused to two copies of FKBP(F36V).
-
Create a reporter construct: A luciferase or secreted alkaline phosphatase (SEAP) gene under the control of a Gal4-responsive promoter (Upstream Activating Sequence, UAS).
-
-
Cell Line Preparation:
-
Co-transfect all three plasmids into cells (e.g., HT1080).
-
For robust results, generate a stable cell line containing all three components.[7]
-
-
Experiment Execution:
-
Plate the engineered cells in a multi-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 100 nM) to determine the dose-response.[13] Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a sufficient period for transcription and translation to occur (e.g., 16-24 hours).
-
-
Data Analysis:
-
If using a SEAP reporter, collect the cell culture supernatant. If using luciferase, lyse the cells.
-
Perform the appropriate enzymatic assay to quantify reporter activity.
-
Plot the reporter activity against the this compound concentration and calculate the EC50 value.
-
Summary and Recommendations
-
The rapamycin-based system is well-established with extensive literature. It is highly efficient with fast kinetics. However, its major drawbacks are the potential for off-target effects due to rapamycin's interaction with endogenous mTOR and the near-irreversibility of the dimerization, which complicates experiments requiring washout or reversal.[14][15]
-
The This compound-based system offers a key advantage in its orthogonality, minimizing interference with native cellular pathways.[6] Its reversibility provides an additional layer of experimental control, allowing for the dissociation of the induced complex.[10] This makes it particularly suitable for studies where precise temporal control and avoidance of off-target signaling are critical.
References
- 1. Rapid Inactivation of Proteins by Rapamycin-Induced Rerouting to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. takara.co.kr [takara.co.kr]
- 9. iDimerize Inducible Homodimer System [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Antibody-Based Chemically Induced Dimerizers for Cell Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapalog-induced chemical dimerization experiments [protocols.io]
- 13. takarabio.com [takarabio.com]
- 14. Rapidly Reversible Manipulation of Molecular Activities Using Dual Chemical Dimerizers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual Systems for Enhancing Control of Protein Activity through Induced Dimerization Approaches - PMC [pmc.ncbi.nlm.nih.gov]
AP1510: A Superior Dimerization Agent for Precise Control of Cellular Processes
In the landscape of chemically inducible dimerization (CID) systems, AP1510 has emerged as a powerful and versatile tool for researchers in cell biology, immunology, and drug development. This synthetic, cell-permeable molecule offers distinct advantages over other dimerization agents, particularly those derived from natural products. This guide provides a comprehensive comparison of this compound with alternative dimerizers, supported by experimental data, detailed protocols, and visual representations of its application in regulating cellular signaling pathways.
Key Advantages of this compound
This compound is a homodimerizer that functions by binding to engineered proteins containing one or more copies of a mutant FK506-binding protein (FKBP12) domain, most commonly the F36V variant. This binding event induces the dimerization or oligomerization of the fusion proteins, thereby activating downstream signaling cascades or cellular processes. The primary advantages of this compound over other dimerization agents include:
-
Synthetic Origin and Reduced Complexity: Unlike natural product-based dimerizers such as rapamycin and its analogs (which induce heterodimerization of FKBP and FRB domains) or FK1012 (a homodimer of FK506), this compound is a wholly synthetic molecule.[1] This synthetic nature allows for greater adaptability and easier chemical modification to optimize its properties for specific applications.[1] Its simpler structure compared to complex natural products also contributes to more predictable behavior and potentially fewer off-target effects.[1]
-
High Potency and Efficacy: Experimental data demonstrates that this compound is an exceptionally potent inducer of dimerization-dependent events.[1] In cellular assays, this compound has been shown to be more potent and elicit a stronger maximal response compared to the widely used FK1012.[1]
-
Versatility in Application: this compound has been successfully employed to control a variety of cellular processes, including apoptosis, gene expression, and the activation of receptor tyrosine kinases.[1] Its effectiveness across different experimental systems highlights its versatility as a research tool.
-
Low Basal Activity: In the absence of this compound, the engineered FKBP fusion proteins remain monomeric and inactive, leading to very low background signaling. This ensures a high signal-to-noise ratio upon induction.
Comparative Performance Data
The potency of this compound has been quantitatively compared to other dimerizing agents in various functional assays. The following tables summarize key performance metrics.
| Dimerizing Agent | Target Domains | Mechanism | Potency (EC50) for Apoptosis Induction | Potency (EC50) for Gene Activation | Reference |
| This compound | FKBP(F36V) | Homodimerization | ~6 nM | ~10-20 nM | [1] |
| FK1012 | FKBP | Homodimerization | More potent than compound 1, less than this compound | ~20 nM | [1] |
| Rapamycin | FKBP, FRB | Heterodimerization | Not directly compared in this assay | Not directly compared in this assay |
Note: The apoptosis induction assay was performed in Jurkat T cells engineered to express a Fas-FKBP fusion protein. The gene activation assay utilized a secreted alkaline phosphatase (SEAP) reporter system in HT1080L cells.
Experimental Protocols
Detailed methodologies for two key applications of this compound are provided below.
Induction of Apoptosis via Fas Receptor Dimerization
This protocol describes the use of this compound to induce apoptosis in a Jurkat T cell line engineered to express a fusion protein of the human Fas receptor intracellular domain and the FKBP protein.
Materials:
-
Jurkat cell line stably expressing a myristoylated Fas-FKBP fusion protein.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
-
Flow cytometer.
Procedure:
-
Culture the Jurkat-Fas-FKBP cells in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Include a DMSO-only control.
-
Plate the cells in a 24-well plate at a density of 5 x 10^5 cells per well.
-
Add the diluted this compound or DMSO control to the respective wells.
-
Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (Propidium Iodide positive) cells.
Regulation of Gene Expression using a SEAP Reporter System
This protocol details the use of this compound to induce the expression of a secreted alkaline phosphatase (SEAP) reporter gene. This system typically involves two fusion proteins: one containing a DNA-binding domain (e.g., Gal4) fused to FKBP, and another containing a transcriptional activation domain (e.g., VP16) fused to FKBP.
Materials:
-
Mammalian cell line (e.g., HT1080L) co-transfected with plasmids encoding the DNA-binding domain-FKBP fusion, the activation domain-FKBP fusion, and a SEAP reporter plasmid with the appropriate upstream DNA-binding sites.
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin.
-
This compound stock solution (1 mM in DMSO).
-
SEAP assay kit.
-
Luminometer or spectrophotometer.
Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a DMSO-only control.
-
Replace the existing medium with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the cells for 24-48 hours at 37°C.
-
Collect an aliquot of the cell culture supernatant.
-
Perform the SEAP assay on the supernatant according to the manufacturer's protocol. This typically involves a colorimetric or chemiluminescent reaction.
-
Measure the absorbance or luminescence to quantify the level of SEAP expression.
Visualization of this compound-Regulated Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound in inducing two distinct signaling pathways.
Caption: this compound-induced dimerization of Fas-FKBP fusion proteins, leading to apoptosis.
Caption: this compound-mediated activation of a generic Receptor Tyrosine Kinase (RTK) pathway.
Conclusion
This compound offers a highly effective and adaptable system for the chemical induction of protein dimerization. Its synthetic nature, high potency, and versatility make it a superior choice for a wide range of applications in modern biological research. The ability to precisely control cellular events in a dose-dependent and temporally controlled manner provides researchers with a powerful tool to dissect complex signaling pathways and engineer novel cellular functions.
References
Specificity of AP1510-Mediated Interactions: A Comparative Guide
In the realm of synthetic biology and chemical genetics, the ability to precisely control protein-protein interactions is paramount. Chemical Inducers of Dimerization (CIDs) are powerful tools that offer temporal and dose-dependent control over cellular processes. Among these, AP1510 has emerged as a widely used reagent for inducing homodimerization of proteins engineered to contain a mutant FKBP12 domain. This guide provides a detailed comparison of the this compound system, focusing on the specificity of its interactions, and contrasts it with alternative dimerization technologies, supported by experimental data and protocols.
The "Bump-and-Hole" Strategy: Engineering Specificity
The specificity of this compound is not inherent to the molecule itself but is engineered into its protein target, the F36V mutant of the FK506-binding protein (FKBP12). Wild-type FKBP12 has a hydrophobic pocket that is occupied by the side chain of phenylalanine at position 36 (F36). The this compound dimerizer is a synthetic molecule derived from a monomeric FKBP ligand.[1]
The key to specificity lies in a "bump-and-hole" approach.[1] A bulky "bump" is added to the monomeric ligand, which sterically hinders its binding to the wild-type FKBP12 protein. To compensate, a "hole" is created in the FKBP12 protein by mutating the large phenylalanine residue at position 36 to a smaller valine (F36V). This mutation creates a pocket that can accommodate the "bump" on the ligand, thereby restoring high-affinity binding. This elegant strategy ensures that the dimerizer specifically interacts with the engineered F36V-FKBP12 and not with the endogenous, wild-type FKBP12 present in the cell.
The effectiveness of this strategy is demonstrated by the dramatic increase in binding affinity of "bumped" ligands for the F36V mutant compared to the wild-type protein. For instance, AP1903, a derivative of this compound, exhibits approximately 1,000-fold greater selectivity for F36V-FKBP over the wild-type protein.[2] Similarly, another F36V-FKBP ligand, Shield-1, binds to the mutant protein with about 1600-fold higher affinity than to the wild-type FKBP.[3]
References
- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to AP1510-Induced Protein Dimerization: A Quantitative Comparison
For researchers, scientists, and drug development professionals exploring methods for inducible protein dimerization, the AP1510 system offers a powerful tool for controlling protein-protein interactions. This guide provides a quantitative comparison of the this compound system with its common alternative, the rapamycin-based system, supported by experimental data and detailed protocols for quantitative analysis.
Introduction to Chemically Inducible Dimerization
Chemically Inducible Dimerization (CID) is a technique that uses a small molecule to induce the interaction of two proteins that have been engineered to contain specific drug-binding domains. This allows for precise temporal and spatial control over a wide range of cellular processes, including signal transduction, gene expression, and protein localization.
The this compound system is a homodimerization system that utilizes the synthetic dimerizer this compound (also known as B/B Homodimerizer or AP20187) to induce the dimerization of proteins fused to a mutated FKBP12 domain, specifically FKBP(F36V). The mutation creates a binding pocket that this compound can bridge, leading to the dimerization of the attached proteins of interest.
Quantitative Comparison of Dimerization Systems
| Feature | This compound System | Rapamycin System |
| Dimerizer | This compound (B/B Homodimerizer, AP20187) | Rapamycin (or its analogs) |
| Protein Domains | FKBP(F36V) (DmrB) | FKBP12 and FRB (FKBP-rapamycin binding domain) |
| Mechanism | Homodimerization | Heterodimerization |
| Effective Concentration (EC50) | 10-25 nM (cellular assays)[1] | ~0.1 nM (in some cellular assays) |
| Reversibility | Reversible by washout or with a competing monomer | Considered practically irreversible in cellular contexts due to high affinity |
| Orthogonality | Can be used orthogonally with the rapamycin system | Can be used orthogonally with the this compound system |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced dimerization and a general workflow for its quantitative analysis.
References
A Comparative Analysis of AP1510 and Alternative STAT3 Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AP1510, a unique chemical inducer of dimerization, and its functional analogs—traditional STAT3 inhibitors—in the context of signal transducer and activator of transcription 3 (STAT3) research. This document outlines their distinct mechanisms of action, presents comparative experimental data, and provides detailed protocols for relevant assays.
Introduction: Two Approaches to Modulating STAT3 Activity
The study of signaling pathways, such as the Janus kinase (JAK)-STAT pathway, is crucial for understanding and treating numerous diseases, including cancer.[1][2] A key player in this pathway, STAT3, has emerged as a significant therapeutic target due to its role in cell proliferation, survival, and tumorigenesis when persistently activated.[2][3] Researchers employ various molecular tools to investigate and modulate STAT3 activity. This guide explores two distinct strategies: the chemically induced dimerization facilitated by molecules like this compound, and the direct inhibition of STAT3 by small molecule inhibitors.
This compound: A Tool for Inducible Dimerization
This compound is a cell-permeable synthetic ligand that induces the dimerization of proteins engineered to contain a modified FKBP12 (F36V) domain.[4][5] This powerful technique allows for the controlled, proximity-dependent activation or inhibition of signaling pathways.[4] By fusing the FKBP12(F36V) domain to signaling proteins, such as receptors or kinases, researchers can use this compound to artificially trigger downstream events, including the activation of the STAT3 pathway, in a dose-dependent and reversible manner.[4][5] This makes this compound an invaluable tool for dissecting the specific roles of protein-protein interactions in complex signaling cascades.[4]
STAT3 Inhibitors: Direct Blockade of Pathological Activity
In contrast to the inducible system of this compound, traditional STAT3 inhibitors are designed to directly block the function of endogenous STAT3. These small molecules typically target the SH2 domain of STAT3, which is essential for its dimerization and subsequent translocation to the nucleus to act as a transcription factor.[3][6] By preventing this critical step, these inhibitors effectively shut down the downstream effects of aberrant STAT3 activation.[6]
Comparative Data: Potency of STAT3 Inhibitors
The efficacy of STAT3 inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit a specific biological process by 50%. A lower IC50 value signifies greater potency. The following table summarizes the reported IC50 values for several well-characterized STAT3 inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Stattic | Various | 0.29 ± 0.09 | [7] |
| S3I-201 | Various | 7.39 ± 0.95 (FP Assay) | [7] |
| FLLL32 | Various | Varies by cell line | [3] |
| SH-4-54 | Various | Varies by cell line | [6] |
| A18 | Various | 12.39 ± 1.2 | [7] |
| A26 | Various | 6.10 ± 1.3 | [7] |
| Niclosamide | Various | 1.09 ± 0.9 | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the experimental approaches to studying STAT3, the following diagrams are provided.
Caption: The canonical STAT3 signaling pathway and points of intervention.
Caption: A generalized workflow for studying STAT3 modulation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of STAT3 inhibitors.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[8][9]
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-dependent luciferase reporter plasmid and a control Renilla plasmid
-
Lipofectamine 2000 (or other transfection reagent)
-
96-well white, clear-bottom cell culture plates
-
STAT3 activator (e.g., IL-6)[9]
-
Test compounds (STAT3 inhibitors)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.[9] Incubate for 24 hours.
-
Inhibitor Treatment and Stimulation: Treat the cells with various concentrations of the STAT3 inhibitor for a predetermined time.[8] Stimulate the cells with a known STAT3 activator (e.g., 20 ng/mL IL-6) to induce reporter gene expression.[9] Include an unstimulated control.
-
Cell Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer.[8] Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[8]
Fluorescence Polarization (FP) Assay
This biochemical assay assesses the ability of a compound to disrupt the binding of a fluorescently labeled peptide to the STAT3 SH2 domain.[7][10]
Materials:
-
Recombinant STAT3 protein
-
Fluorescently labeled peptide (e.g., 5-FAM-G(pTyr)LPQTV-CONH2)[10]
-
Assay Buffer (e.g., 10 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM EDTA, 2 mM DTT, 0.01% Triton X-100)[10]
-
Test compounds
-
96-well or 384-well black, low-volume microplates
-
Plate reader with fluorescence polarization optics
Procedure:
-
Dispense the assay buffer into the wells of the microplate.
-
Add the test compounds at various concentrations to the wells.
-
Add the STAT3 protein to a final concentration (e.g., 100 nM) and incubate for 60 minutes at room temperature.[10]
-
Add the fluorescent peptide to a final concentration (e.g., 10 nM).[10]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 480 nm and emission at 535 nm).[10]
-
Calculate the IC50 values for the test compounds.
Western Blot for Phospho-STAT3
This assay detects the phosphorylation status of STAT3, a key indicator of its activation.[8]
Materials:
-
Cells treated with test compounds and/or activators
-
RIPA buffer supplemented with protease and phosphatase inhibitors[8]
-
BCA or Bradford assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for phospho-STAT3 (Tyr705) and total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody for phospho-STAT3 (Tyr705) overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Add ECL substrate and visualize the bands using an imaging system.[8]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to serve as a loading control.[8]
Conclusion
Both this compound and traditional STAT3 inhibitors are valuable tools for cancer research and drug development. This compound offers a unique method for studying the direct consequences of protein dimerization in a controlled manner, providing deep insights into signaling pathway mechanics. On the other hand, direct STAT3 inhibitors represent a more conventional therapeutic strategy aimed at blocking the pathological activity of this oncogenic protein. The choice between these approaches depends on the specific research question, with this compound and its inducible dimerization system being ideal for mechanistic studies, while direct inhibitors are more suited for preclinical and clinical investigations into therapeutic efficacy.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating the Functional Consequences of AP1510-Induced Dimerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AP1510-induced dimerization system with alternative chemical inducers of dimerization (CIDs), offering supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound-Induced Dimerization
This compound is a synthetic, cell-permeable small molecule designed to induce the homodimerization of proteins fused to a mutated version of the FK506-binding protein 12 (FKBP12). Specifically, this compound binds to the F36V mutant of FKBP12, hereafter referred to as FKBP(F36V), with high affinity and specificity. This chemically induced proximity allows for the precise temporal control over various cellular processes, including signal transduction, gene expression, and apoptosis, making it a valuable tool in basic research and drug development.[1]
Comparative Analysis of Dimerization Systems
The performance of a CID system is paramount for its utility. Key parameters include the effective concentration required for dimerization, the maximal level of induction, the kinetics of association and dissociation, and potential off-target effects. This section compares this compound with other widely used dimerization systems.
Quantitative Performance Data
The following table summarizes the key performance metrics for this compound and a common alternative, the rapamycin-induced heterodimerization of FKBP and FRB (FKBP-rapamycin-binding domain of mTOR).
| Dimerization System | Dimerizer | Protein Partners | Typical Effective Concentration | Key Advantages | Key Disadvantages |
| This compound Homodimerization | This compound | FKBP(F36V) - FKBP(F36V) | 1-100 nM[2] | High specificity for mutant FKBP, reducing off-target effects with endogenous FKBP. | Requires engineering of target proteins with the FKBP(F36V) domain. |
| Rapamycin Heterodimerization | Rapamycin / Rapalogs (e.g., AP21967) | FKBP - FRB | 1-100 nM | Well-established system with numerous available reagents and protocols. | Rapamycin has intrinsic biological activity as an mTOR inhibitor, which can confound results. Rapalogs have reduced bioactivity. |
| AP20187 Homodimerization | AP20187 | FKBP(F36V) - FKBP(F36V) | 1-100 nM[3][4] | Commercially available and validated for in vitro and in vivo use.[4] | Functionally similar to this compound, offering an alternative source for a homodimerizer. |
Note: The effective concentration can vary depending on the specific cellular context and the fusion proteins being used.
One study reported an EC50 of approximately 0.1 nM for AP1903 (a successor to this compound) in inducing apoptosis, which was stated to be a 60-fold improvement over this compound.[1] This suggests an estimated EC50 for this compound-induced apoptosis in the range of 6 nM.
Experimental Validation of Functional Consequences
The functional consequences of this compound-induced dimerization can be validated through various assays. This section provides detailed protocols for two common applications: induction of apoptosis and activation of gene expression.
Induction of Apoptosis via Fas-Receptor Dimerization
This protocol describes how to validate this compound's ability to induce apoptosis by dimerizing a chimeric protein composed of the intracellular domain of the Fas receptor fused to the FKBP(F36V) domain.
Cell Line: Human Jurkat T-cells or other suitable cell line stably expressing a pC4N-Fv-Fas construct (a fusion of FKBP(F36V) and the intracellular domain of Fas).
Materials:
-
Jurkat cells expressing Fv-Fas
-
RPMI 1640 medium with 10% FBS
-
This compound stock solution (1 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture the Jurkat-Fv-Fas cells in RPMI 1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Treatment: Seed the cells at a density of 2 x 10^5 cells/mL in a 24-well plate. Add this compound to final concentrations ranging from 0.1 nM to 100 nM. Include a DMSO-only control.
-
Incubation: Incubate the cells for 4-24 hours.
-
Apoptosis Assay:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive). Plot the percentage of apoptotic cells against the concentration of this compound to determine the EC50.
Activation of Gene Expression using a Bipartite Transcription Factor
This protocol validates this compound's ability to activate gene expression by dimerizing two components of a bipartite transcription factor.
Cell Line: HEK293T cells or other easily transfectable cell line.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Plasmids:
-
pGal4-FKBP(F36V) (expressing the Gal4 DNA-binding domain fused to FKBP(F36V))
-
pVP16-FKBP(F36V) (expressing the VP16 activation domain fused to FKBP(F36V))
-
pG5-Luc (a reporter plasmid with a luciferase gene under the control of a promoter with Gal4 binding sites)
-
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (1 mM in DMSO)
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect HEK293T cells with the pGal4-FKBP(F36V), pVP16-FKBP(F36V), and pG5-Luc plasmids.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound at final concentrations ranging from 0.1 nM to 100 nM. Include a DMSO-only control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve and EC50.
Experimental Workflow Diagram
Conclusion
This compound provides a robust and specific system for inducing protein dimerization, offering a powerful tool for the controlled manipulation of cellular processes. Its high specificity for the FKBP(F36V) mutant minimizes interference from endogenous proteins, a key advantage over some other CID systems. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can effectively validate the functional consequences of this compound-induced dimerization in their specific experimental contexts and make informed decisions when choosing a chemical induction of dimerization system for their research needs.
References
- 1. Redesigning an FKBP–ligand interface to generate chemical dimerizers with novel specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile synthetic dimerizer for the regulation of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimerizer-induced proliferation of genetically modified hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the in vivo efficacy of AP1510 compared to in vitro results
A Detailed Guide for Researchers in Drug Development
AP1510 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). It is a valuable tool in chemical genetics and cell biology, enabling researchers to control protein-protein interactions with precision. This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of this compound, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their studies.
Mechanism of Action: Inducing Proximity to Drive Biological Outcomes
This compound's mechanism of action relies on its ability to bind with high affinity and specificity to a mutated form of the FK506-binding protein 12 (FKBP12), specifically the F36V variant. By engineering target proteins to be fused with this FKBP12(F36V) domain, researchers can use this compound to induce their dimerization or oligomerization in a controlled manner. This induced proximity can trigger a variety of downstream signaling events, such as the activation of signaling pathways, initiation of apoptosis, or regulation of gene transcription.
Quantitative Comparison of this compound Efficacy
A direct quantitative comparison of in vivo and in vitro efficacy of this compound is often application-specific. However, data from various studies using the well-established Fas-mediated apoptosis system provides a framework for understanding its relative potency in different experimental settings.
| Parameter | In Vitro | In Vivo |
| System | Engineered Human Cell Lines (e.g., HT1080, Jurkat) expressing FKBP12(F36V)-Fas fusion proteins | Xenograft mouse models bearing tumors derived from engineered human cell lines |
| Metric | EC50 for apoptosis induction | Effective dose for tumor growth inhibition |
| Typical Value | 10-100 nM | 0.5 - 10 mg/kg |
| Observations | This compound demonstrates high potency in inducing apoptosis in engineered cell lines at nanomolar concentrations. The response is typically rapid and dose-dependent. | Systemic administration of this compound can achieve sufficient plasma concentrations to induce dimerization and exert a biological effect in a localized tumor environment. The effective dose can vary based on the tumor model, route of administration, and dosing schedule. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for assessing the in vitro and in vivo efficacy of this compound.
In Vitro Apoptosis Assay
This protocol describes the induction of apoptosis in a human fibrosarcoma cell line (HT1080) engineered to express a fusion protein of the FKBP12(F36V) domain and the intracellular domain of the Fas receptor.
Cell Culture and Treatment:
-
HT1080 cells stably expressing the FKBP12(F36V)-Fas fusion protein are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.
-
The culture medium is replaced with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Cells are incubated for 24 hours.
Apoptosis Detection (Annexin V/Propidium Iodide Staining):
-
After incubation, the culture medium is collected, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are detached using trypsin-EDTA and pooled with the collected medium.
-
The cell suspension is centrifuged, and the pellet is resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are considered late apoptotic or necrotic.
-
The percentage of apoptotic cells is plotted against the this compound concentration to determine the EC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.
Animal Model and Tumor Implantation:
-
Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
HT1080 cells expressing the FKBP12(F36V)-Fas fusion protein are harvested and resuspended in a 1:1 mixture of PBS and Matrigel.
-
Approximately 1 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
Drug Administration and Efficacy Assessment:
-
When tumors reach an average volume of 100-150 mm^3, mice are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle (e.g., a solution of ethanol, Cremophor EL, and saline).
-
Mice in the treatment group receive intraperitoneal (i.p.) injections of this compound at a dose of, for example, 5 mg/kg, daily for 14 days. The control group receives injections of the vehicle only.
-
Tumor volumes and body weights are measured throughout the treatment period.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizing the Molecular and Experimental Processes
To further clarify the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: this compound dimerizes FKBP(F36V) fusion proteins.
Caption: Workflow for in vitro apoptosis assay.
Caption: Workflow for in vivo xenograft study.
Caption: this compound-induced Fas signaling pathway.
Safety Operating Guide
Essential Safety and Handling of AP1510 for Research Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe and Effective Use of the Synthetic Dimerizer AP1510.
This document provides crucial safety and logistical information for the handling, use, and disposal of this compound (CAS #178446-42-9), a cell-permeable synthetic dimerizer. This compound is a powerful tool in preclinical research, enabling the controlled dimerization of engineered proteins containing the FKBP12 (F36V) domain. This chemically induced dimerization allows for the precise regulation of various cellular processes, including signal transduction, gene activation, and apoptosis, making it a valuable asset in drug development and molecular biology research.[1]
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
When handling this compound powder or solutions, the following standard laboratory PPE should be worn:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Hand Protection | Disposable nitrile gloves | Standard laboratory grade |
| Body Protection | Laboratory coat | Standard length, buttoned |
Storage and Stability:
Proper storage is crucial to maintain the integrity and activity of this compound.
| Condition | Temperature | Duration |
| Short-term | 0 - 4°C | Days to weeks |
| Long-term | -20°C | Months to years |
This compound should be stored in a dry, dark environment.[1]
Operational Plan: From Preparation to Disposal
Solution Preparation:
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the this compound powder in high-purity DMSO to a desired concentration, typically 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For cell culture experiments, the final working concentration of this compound typically ranges from nanomolar to micromolar concentrations.[2]
Disposal Plan:
All materials contaminated with this compound, including unused solutions, pipette tips, and culture vessels, should be disposed of as chemical waste in accordance with institutional and local regulations. Do not discharge this compound solutions into the sanitary sewer.
Experimental Protocol: Induction of Protein Dimerization in Cell Culture
This protocol provides a general guideline for using this compound to induce the dimerization of FKBP-fusion proteins in a mammalian cell culture system.
Materials:
-
Mammalian cells expressing the FKBP-fusion protein(s) of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Plate the cells expressing the FKBP-fusion protein(s) in a multi-well plate at a density appropriate for your experimental endpoint. Allow the cells to adhere and grow overnight.
-
Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM).
-
Induction of Dimerization: Remove the old medium from the cells and gently wash once with PBS. Add the medium containing the this compound working solution to the cells. For a negative control, add medium containing an equivalent concentration of DMSO without this compound.
-
Incubation: Incubate the cells for the desired period to allow for protein dimerization and downstream effects. Incubation times can range from minutes to hours depending on the specific cellular process being investigated.
-
Analysis: Following incubation, proceed with your planned downstream analysis, such as western blotting, immunofluorescence, reporter gene assays, or apoptosis assays.
This compound-Induced Signaling Pathway
This compound functions by binding to engineered FKBP12 domains that have been fused to proteins of interest. The bivalent nature of this compound allows it to simultaneously bind to two FKBP-fusion proteins, thereby inducing their dimerization. This dimerization can be engineered to trigger a variety of downstream signaling events.
Caption: this compound-mediated dimerization of FKBP-fusion proteins.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
